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  • Product: [(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride
  • CAS: 610309-77-8

Core Science & Biosynthesis

Foundational

physicochemical properties of (furan-2-yl)methylamine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (Furan-2-yl)methylamine Hydrochloride Introduction (Furan-2-yl)methylamine hydrochloride, commonly known as furfurylamine hydrochloride, is the salt form o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (Furan-2-yl)methylamine Hydrochloride

Introduction

(Furan-2-yl)methylamine hydrochloride, commonly known as furfurylamine hydrochloride, is the salt form of a versatile primary amine derived from furfural.[1][2] Furfural itself is a biomass-derived platform chemical, making its derivatives, including furfurylamine, important subjects in the field of green and sustainable chemistry.[1][2] The conversion of the free base, furfurylamine, into its hydrochloride salt significantly enhances its water solubility and stability, rendering it more suitable for a wide range of applications.[3] This compound serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][4] Its applications include use as an intermediate in the manufacturing of diuretics, antiseptics, and the synthesis of molecules like barmastine and the H₂-receptor antagonist ranitidine.[3][4][5]

This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying experimental methodologies and scientific rationale.

Core Physicochemical Properties

The fundamental properties of (furan-2-yl)methylamine and its hydrochloride salt are summarized below. Data for the free base are often reported and provide essential context for understanding the properties of the salt.

PropertyValueSource
IUPAC Name (Furan-2-yl)methanamine hydrochlorideN/A
Synonyms Furfurylamine HCl, 2-Aminomethylfuran hydrochloride[6]
CAS Number 4753-68-8[6]
Molecular Formula C₅H₈ClNO[3]
Molecular Weight 133.58 g/mol Calculated
Appearance White to off-white crystalline powder (typical for amine salts)Inferred
Melting Point Not explicitly found for HCl salt; Free base: -70 °C[5][7][8]
Boiling Point (Free Base) 145-146 °C[5][7][8]
Density (Free Base) 1.099 g/mL at 25 °C[5][7][9]
Solubility Highly soluble in water. Free base is miscible with water, soluble in ethanol and ether.[5][8][10][11]
pKa (of conjugate acid) 9.12 ± 0.29 (Predicted for free base)[5]
Refractive Index (Free Base) n20/D 1.490[7][8][9]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of (furan-2-yl)methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is a key tool for structural verification. For the hydrochloride salt in a suitable solvent like D₂O or CD₃OD, characteristic signals are expected. A reported ¹H NMR spectrum of the parent compound, furfurylamine, shows peaks corresponding to the furan ring protons and the methylene group adjacent to the amine.[3] For the hydrochloride salt, the aminomethyl protons (CH₂) typically appear as a singlet around δ 4.19 ppm. The furan protons appear as multiplets or distinct doublets/triplets in the δ 6.4-7.7 ppm region.[1] The acidic protons of the ammonium group (NH₃⁺) will be visible as a broad singlet, though they may exchange with solvent protons like D₂O.[3]

  • ¹³C NMR: The carbon spectrum provides information on the carbon framework. For the free base, characteristic peaks are observed at approximately δ= 39.2 (CH₂), 104.8, 110.0 (furan CH), 141.3 (furan CH), and 156.8 (furan C-O) ppm.[12] Upon protonation to form the hydrochloride salt, slight shifts in these peaks can be expected due to the change in the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key vibrational bands for furfurylamine (free base) include:

  • N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.[12]

  • C-H stretching (furan ring): Peaks typically above 3100 cm⁻¹.[12]

  • C-H stretching (aliphatic): Peaks in the 2850-2950 cm⁻¹ region.[12]

  • C=C stretching (furan ring): Absorptions around 1600 cm⁻¹ and 1504 cm⁻¹.[12]

  • C-O-C stretching (furan ring): Strong bands in the 1000-1200 cm⁻¹ region.[12]

For the hydrochloride salt, the N-H stretching region will be significantly broadened and shifted due to the formation of the ammonium ion (NH₃⁺).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For (furan-2-yl)methylamine, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the free base at m/z 97.[13][14] A prominent fragment is often observed at m/z 81, corresponding to the furfuryl cation, formed by the loss of the aminomethyl group. Electrospray ionization (ESI+) of the hydrochloride salt would show a strong signal for the protonated molecule [M+H]⁺ at m/z 98.[1]

Experimental Methodologies

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols.

Protocol 1: Synthesis and Purification

The synthesis of (furan-2-yl)methylamine hydrochloride is typically a two-step process involving the reductive amination of furfural followed by salt formation.[2][15][16]

Step 1: Reductive Amination of Furfural to Furfurylamine This protocol is based on a one-pot synthesis using zinc powder as the reducing agent.[15][17]

  • Oxime Formation: To a mixture of furfural (1.0 eq) and hydroxylammonium chloride (1.2 eq) in water, add a solution of sodium carbonate (0.6 eq) in water dropwise.

  • Stirring: Stir the resulting solution at room temperature for approximately 3 hours. The product, furfuryloxime, precipitates as a solid.[17]

  • Filtration: Collect the furfuryloxime by filtration.

  • Reduction: In a separate flask, add the synthesized furfuryloxime (1.0 eq) to a solution of hydrochloric acid (8.0 eq).

  • Zinc Addition: Add zinc dust (4.0 eq) portion-wise to the stirred solution, maintaining the temperature. The reaction is stirred for 2-3 hours at room temperature.[17]

  • Work-up: Liberate the free amine from its zinc complex by adding a mixture of ammonia and sodium hydroxide solution.[15][17]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield furfurylamine as a liquid.[12]

Step 2: Formation of the Hydrochloride Salt This is a standard acid-base neutralization.[16]

  • Dissolution: Dissolve the purified furfurylamine (1.0 eq) in a suitable solvent like diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a stoichiometric amount (1.0 eq) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol).

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Causality behind Experimental Choices: The two-step process ensures a high-purity final product. Reductive amination is a classic and efficient method for converting aldehydes to amines.[15] The formation of the hydrochloride salt not only aids in purification through crystallization but also converts the air-sensitive liquid free base into a more stable, easier-to-handle solid.[5]

Synthesis_Workflow Furfural Furfural F_Oxime Furfuryloxime (Intermediate) Furfural->F_Oxime 1. Oximation Reagents1 H₂NOH·HCl, Na₂CO₃, H₂O Reagents1->F_Oxime FA_Complex Furfurylamine -Zn Complex F_Oxime->FA_Complex 2. Reduction Reagents2 Zn Dust, HCl Reagents2->FA_Complex FA_Base Furfurylamine (Free Base) FA_Complex->FA_Base 3. Liberation Workup NH₃ / NaOH Work-up Workup->FA_Base FA_HCl (Furan-2-yl)methylamine Hydrochloride FA_Base->FA_HCl 4. Salt Formation Reagents3 Conc. HCl, Solvent Reagents3->FA_HCl

Caption: Workflow for the synthesis of (furan-2-yl)methylamine HCl.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter. HPLC is a standard method for assessing the purity of raw materials and final products.[18]

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. For example, a mobile phase consisting of acetonitrile and demineralized water (pH adjusted to 11 with NaOH) in a 40:60 ratio.[19] Alternatively, a phosphate buffer with an ion-pair reagent can be effective.[18]

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[19]

  • Detection: Monitor the eluent using a UV detector at a wavelength where the furan ring absorbs, such as 217 nm.[19]

  • Sample Preparation: Accurately weigh and dissolve the (furan-2-yl)methylamine hydrochloride in the mobile phase or a suitable diluent (e.g., 0.1 M HCl) to a known concentration (e.g., 1 mg/mL).[18]

  • Injection: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column.

  • Analysis: Record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Self-Validating System: The protocol's trustworthiness is established by running a system suitability test before sample analysis. This involves injecting a standard solution to verify parameters like theoretical plates, tailing factor, and reproducibility, ensuring the system is performing correctly. A spiked sample can also be used to confirm recovery and specificity.[18]

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Diluent Prepare Diluent (e.g., 0.1 M HCl) Diluent->Dissolve Inject Inject Sample Dissolve->Inject HPLC HPLC System (C18 Column, UV Detector) HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (217 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Result Purity Result Calculate->Result

Caption: General workflow for HPLC purity analysis.

Stability and Handling

Stability: The free base, furfurylamine, is known to be air-sensitive and can deteriorate by absorbing carbon dioxide from the atmosphere.[5] It is also a flammable liquid.[5][11] The hydrochloride salt is a more stable, non-volatile solid, which is a primary reason for its use. However, like many amine salts, it can be hygroscopic.

Safe Handling and Storage:

  • Handling: (Furan-2-yl)methylamine and its salt are corrosive and can cause severe skin burns and eye damage.[10][20] Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][20] Keep away from heat, sparks, and open flames.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][20] Keep it away from incompatible materials such as strong oxidizing agents and acids (for the free base).[5][11]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3438, Furfurylamine. Retrieved from [Link]

  • Dicyclohexylamine Chemical Manufacturer. (n.d.). High Purity Furfurylamine. Retrieved from [Link]

  • Ayedi, M. A., et al. (2015). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. ResearchGate. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). Furfurylamine High Purity and Competitive Pricing. Retrieved from [Link]

  • Société Chimique de Tunisie. (n.d.). SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. Retrieved from [Link]

  • Google Patents. (n.d.). Control method for measuring content of furfuryl amine in furosemide.
  • ACS Publications. (2025). Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. Retrieved from [Link]

  • Axios Research. (n.d.). Furfurylamine HCl - CAS - 4753-68-8. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanamine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling of (Furan-2-yl)methylamine Hydrochloride: pKa Determination and Isoelectric Point Degeneracy

Structural and Ionization Paradigm (Furan-2-yl)methylamine hydrochloride (CAS: 1192-30-9), commonly referred to as furfurylamine hydrochloride, is an essential building block in medicinal chemistry. It serves as a primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Ionization Paradigm

(Furan-2-yl)methylamine hydrochloride (CAS: 1192-30-9), commonly referred to as furfurylamine hydrochloride, is an essential building block in medicinal chemistry. It serves as a primary intermediate in the synthesis of critical active pharmaceutical ingredients (APIs), including the loop diuretic furosemide and the H₂-receptor antagonist ranitidine. Understanding its physicochemical properties—specifically its ionization behavior—is paramount for formulation scientists, as these parameters dictate drug solubility, membrane permeability, and pharmacokinetic profiling.

The pKa and pI Paradigm: A Scientific Clarification

Before detailing the experimental workflows, a critical scientific distinction must be made regarding the scope of this profiling.

  • Acid Dissociation Constant (pKa): The protonated primary amine of furfurylamine acts as a weak conjugate acid. Literature values place the pKa of the furfurylammonium ion between 8.89 and 9.12 at standard temperature .

  • Isoelectric Point (pI) Degeneracy: The prompt for this guide includes the determination of the isoelectric point (pI). However, as a Senior Application Scientist, it is imperative to clarify that (furan-2-yl)methylamine does not possess a true isoelectric point . The concept of a pI—the exact pH at which a molecule carries a net-zero electrical charge—is strictly applicable to amphoteric molecules (zwitterions) that contain both acidic and basic functional groups. Because furfurylamine is a monoprotic base, it transitions asymptotically from a monocationic state (protonated) to a neutral free base as the pH exceeds its pKa. To provide structural context, related furan derivatives that are amphoteric, such as 5-aminomethyl-2-furoic acid (AMF), exhibit a well-defined pI (e.g., pH 5.72) where they precipitate out of solution . For furfurylamine hydrochloride, the analytical focus must be directed entirely toward the precise determination of its pKa.

Analytical Workflow: A Self-Validating System

To ensure absolute trustworthiness in the data, a single-method approach is insufficient. The protocols described below form a self-validating system utilizing an orthogonal methodology: Potentiometric Titration (the primary thermodynamic method) validated by UV-Vis Spectrophotometry (a secondary electronic/structural method).

Figure 1: Analytical workflow for pKa and pI profiling of (furan-2-yl)methylamine hydrochloride.

Experimental Methodologies

Protocol 1: Potentiometric Titration (Primary Method)

Causality & Principle: Potentiometry directly measures the activity of free hydrogen ions in solution. By titrating the hydrochloride salt (which acts as a weak acid, BH⁺) with a strong base (NaOH), the neutralization curve is mapped. The Henderson-Hasselbalch equation governs the inflection point, allowing for precise thermodynamic extraction of the pKa .

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a jacketed titration vessel.

  • Sample Preparation: Dissolve an accurately weighed amount of (furan-2-yl)methylamine hydrochloride to achieve a 10 mM solution in 50 mL of degassed, deionized water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Titration Execution: Titrate the solution with a standardized 0.1 M NaOH solution. Maintain a nitrogen gas blanket over the solution to prevent atmospheric CO₂ absorption, which would form carbonic acid and skew the high-pH readings.

  • Data Acquisition: Record the pH after each titrant addition. Utilize dynamic dosing, adding smaller volumes (e.g., 0.01 mL) as the system approaches the equivalence point.

  • Data Processing: Calculate the first derivative (dpH/dV) to locate the exact equivalence point. The pKa is determined at the half-equivalence point. For rigorous validation, apply a Gran plot transformation to correct for dilution effects and extreme pH non-linearities.

Protocol 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Causality & Principle: The furan ring acts as a strong chromophore. The protonation state of the adjacent methylamine group exerts an inductive effect on the furan ring's π-electron system. This subtly shifts the n→π* and π→π* absorption bands. Tracking these spectral shifts across a pH gradient allows for highly sensitive pKa calculation, validating the potentiometric data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 6.0 to 11.0.

  • Sample Spiking: Inject a concentrated stock solution of the analyte into each buffer to achieve a final concentration of ~10⁻⁵ M. This ensures the maximum absorbance remains within the linear Beer-Lambert range (0.1–1.0 AU).

  • Spectral Acquisition: Record the UV-Vis spectra (200–350 nm) for each pH-adjusted solution using a quartz cuvette (1 cm path length) blanked against the respective buffer.

  • Isosbestic Point Identification: Overlay the spectra to identify the isosbestic point—the specific wavelength where the protonated and unprotonated species possess identical molar absorptivities.

  • Data Processing: Plot the absorbance at the wavelength of maximum difference (λmax) against the pH. Fit the resulting sigmoidal curve using non-linear regression to extract the pKa.

Data Presentation

Table 1: Physicochemical Properties of (Furan-2-yl)methylamine Hydrochloride

PropertyValueContext / Condition
Molecular Weight 133.58 g/mol HCl salt form
pKa (Predicted/Lit) 8.89 - 9.1225 °C, Aqueous
Isoelectric Point (pI) N/A (Degenerate)Monoprotic base (Lacks acidic moiety)
UV-Vis λmax ~223 nm, ~280 nmpH-dependent spectral shifts

Table 2: Comparison of Analytical Methods for pKa Determination

MethodPrimary Analyte SignalAdvantagesLimitations
Potentiometric Titration Free H⁺ Activity (pH)High thermodynamic accuracy; standard for APIsRequires strict ionic strength and CO₂ control
UV-Vis Spectrophotometry Chromophore AbsorbanceHighly sensitive; requires minimal sample volumeRelies on proximity of amine to the furan ring

References

  • Williams, R. "pKa Data Compiled by R. Williams". Organic Chemistry Data. URL:[Link]

  • Kanan Lab. "A Semicrystalline Furanic Polyamide Made from Renewable Feedstocks". Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • "Determination of ranitidine hydrochloride in pharmaceutical preparations by direct potentiometriy". ResearchGate. URL:[Link]

Foundational

A Comprehensive Technical Guide to the Solubility Profile of (Furan-2-yl)methylamine Hydrochloride in Polar Aprotic Solvents

Abstract This technical guide provides an in-depth analysis of the solubility profile of (furan-2-yl)methylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The focus is on its behavio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the solubility profile of (furan-2-yl)methylamine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The focus is on its behavior in common polar aprotic solvents, namely Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). This document delineates the theoretical underpinnings of its solubility, provides detailed experimental protocols for accurate measurement, and presents a well-reasoned, hypothetical solubility profile based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in process development, formulation, and quality control.

Introduction: The Critical Role of Solubility in Chemical Synthesis

(Furan-2-yl)methylamine, also known as furfurylamine, is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its hydrochloride salt is often the preferred form for handling, storage, and in certain reaction schemes due to its increased stability and crystallinity. A comprehensive understanding of the solubility of (furan-2-yl)methylamine hydrochloride in various solvents is paramount for several reasons:

  • Reaction Kinetics and Yield: The concentration of a reactant in solution directly influences reaction rates. Poor solubility can lead to sluggish or incomplete reactions, impacting yield and purity.

  • Process Development and Optimization: Efficient process design, including reaction, work-up, and purification steps like crystallization, hinges on accurate solubility data.

  • Formulation and Drug Delivery: For pharmaceutical applications, the solubility of an API or its intermediate is a critical determinant of its bioavailability and the feasibility of different formulation strategies.[2]

Polar aprotic solvents are widely used in organic synthesis due to their ability to dissolve a wide range of organic and inorganic compounds and their tendency to accelerate certain reaction types.[3][4] This guide specifically addresses the solubility of (furan-2-yl)methylamine hydrochloride in DMSO, DMF, ACN, and THF, providing a foundational understanding for its effective utilization.

Theoretical Framework: Predicting Solubility

The solubility of a crystalline solute, such as an amine hydrochloride, in a solvent is governed by a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy considerations: the energy required to break the solute's crystal lattice and the energy released upon the solvation of the individual ions by the solvent molecules.

Solute-Solvent Interactions in Polar Aprotic Systems

(Furan-2-yl)methylamine hydrochloride is an organic salt, existing as a furfurylammonium cation and a chloride anion. Its solubility in polar aprotic solvents is dictated by the following interactions:

  • Ion-Dipole Interactions: Polar aprotic solvents possess large dipole moments. The positive end of the solvent's dipole will interact with the chloride anion, while the negative end (often an oxygen or nitrogen atom) will be attracted to the furfurylammonium cation. These are the primary forces driving the dissolution of the salt.

  • Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, many, like DMSO and DMF, are excellent hydrogen bond acceptors.[4] The amine protons on the furfurylammonium cation can form hydrogen bonds with the solvent molecules, significantly contributing to its solvation and solubility.

  • Dispersion Forces: These are weaker, non-specific interactions that occur between all molecules and contribute to the overall solvation energy.

The furan ring itself is a polarizable system that can engage in dipole-dipole and dispersion interactions with the solvent molecules.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The fundamental principle is that substances with similar HSP values are likely to be miscible.

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

The table below lists the HSP for the selected polar aprotic solvents.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Acetonitrile (ACN)15.318.06.1
Tetrahydrofuran (THF)16.85.78.0

Data sourced from publicly available databases.[11]

Based on these values, one can qualitatively predict that DMSO and DMF, with their strong polar and hydrogen bond accepting capabilities, will be excellent solvents for (furan-2-yl)methylamine hydrochloride. Acetonitrile, with its high polarity but weaker hydrogen bond accepting character, is expected to be a moderately good solvent. THF, being the least polar and a weaker hydrogen bond acceptor of the group, is predicted to have the lowest solvating power for this salt.

Experimental Determination of Solubility

Accurate, quantitative solubility data is best obtained through experimental measurement. The following protocol, adapted from established "shake-flask" methods for active pharmaceutical ingredients and organic salts, is recommended for determining the equilibrium solubility.[12][13][14]

Recommended Experimental Protocol

Objective: To determine the equilibrium solubility of (furan-2-yl)methylamine hydrochloride in a given polar aprotic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • (Furan-2-yl)methylamine hydrochloride (high purity, >99%)

  • Selected polar aprotic solvent (analytical or HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical technique.

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions of (furan-2-yl)methylamine hydrochloride of known concentrations in the chosen solvent. These will be used to construct a calibration curve.

  • Sample Preparation: Add an excess amount of solid (furan-2-yl)methylamine hydrochloride to a vial to ensure that a saturated solution is formed. A visible excess of solid should remain at equilibrium.

  • Solvent Addition: Add a known volume or mass of the solvent to the vial.

  • Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, and this should be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has plateaued.[13]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of (furan-2-yl)methylamine hydrochloride.

  • Calculation of Solubility: Using the concentration determined from the HPLC analysis and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

  • Replicates: Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results. The relative standard deviation should ideally be less than 10%.[13]

Visualization: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Prepare Calibration Standards B 2. Add Excess Solute to Vial C 3. Add Known Volume of Solvent D 4. Agitate at Constant Temperature (24-48h) C->D Seal Vial E 5. Filter Supernatant D->E Allow to Settle F 6. Dilute Sample E->F G 7. HPLC Analysis F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H Use Calibration Curve

Caption: Workflow for the experimental determination of equilibrium solubility.

Hypothetical Solubility Profile of (Furan-2-yl)methylamine Hydrochloride

In the absence of published experimental data, the following table presents a hypothetical but scientifically reasoned solubility profile for (furan-2-yl)methylamine hydrochloride at 25 °C. This profile is extrapolated from the theoretical principles discussed, including HSP and the known properties of the solvents, as well as qualitative data for similar furan-containing amine compounds.[15][16]

SolventHypothetical Solubility (mg/mL)Solubility (mol/L)ClassificationRationale for Estimation
Dimethyl Sulfoxide (DMSO)> 500> 3.74Very SolubleHigh polarity and strong H-bond acceptor. Known to be a good solvent for furan amines.[16]
N,N-Dimethylformamide (DMF)~ 350~ 2.62Freely SolubleHigh polarity and strong H-bond acceptor, similar to DMSO. Known to dissolve similar amine hydrochlorides.[15]
Acetonitrile (ACN)~ 75~ 0.56SolubleHigh polarity but weaker H-bond acceptor compared to DMSO/DMF.
Tetrahydrofuran (THF)< 20< 0.15Sparingly SolubleLower polarity and weaker H-bond acceptor. Less effective at solvating ionic species.

Molecular Weight of (furan-2-yl)methylamine hydrochloride: 133.58 g/mol

Molecular Interactions and Solubility: A Deeper Dive

The significant differences in the hypothetical solubility values can be directly attributed to the specific nature of the solute-solvent interactions.

Visualization: Solute-Solvent Interactions

G solute (Furan-2-yl)methylamine Hydrochloride cation Furfurylammonium Cation (R-NH3+) solute->cation Dissociates into anion Chloride Anion (Cl-) solute->anion Dissociates into DMSO DMSO cation->DMSO H-Bonding (N-H...O=S) Ion-Dipole DMF DMF cation->DMF H-Bonding (N-H...O=C) Ion-Dipole ACN Acetonitrile cation->ACN Weaker H-Bonding Ion-Dipole THF THF cation->THF Weak H-Bonding Weaker Ion-Dipole anion->DMSO Ion-Dipole anion->DMF Ion-Dipole anion->ACN Ion-Dipole anion->THF Weaker Ion-Dipole

Caption: Key molecular interactions governing solubility.

  • DMSO and DMF: These solvents are superior for solvating (furan-2-yl)methylamine hydrochloride due to their dual capacity. Their highly polar nature effectively solvates both the cation and the anion through strong ion-dipole interactions. Crucially, the oxygen atoms in both DMSO (sulfoxide) and DMF (amide) are excellent hydrogen bond acceptors, forming strong hydrogen bonds with the three N-H protons of the furfurylammonium cation. This robust solvation shell readily overcomes the crystal lattice energy of the salt.

  • Acetonitrile: While acetonitrile has a very large dipole moment, making it effective at solvating ions via ion-dipole forces, its nitrogen atom is a significantly weaker hydrogen bond acceptor compared to the oxygen atoms of DMSO and DMF. This reduced capacity for hydrogen bonding with the cation results in a less favorable overall solvation energy, leading to lower, though still significant, solubility.

  • Tetrahydrofuran: THF has the lowest polarity and is the weakest hydrogen bond acceptor among the four solvents. The ether oxygen can participate in some hydrogen bonding, but the ion-dipole interactions are considerably weaker. Consequently, THF is less effective at breaking the ionic lattice of the hydrochloride salt, resulting in poor solubility.

Conclusion and Practical Implications

This technical guide establishes a comprehensive framework for understanding and evaluating the solubility of (furan-2-yl)methylamine hydrochloride in polar aprotic solvents. Based on theoretical principles and data from analogous compounds, a clear solubility trend is predicted: DMSO > DMF >> ACN > THF .

For drug development professionals and process chemists, this translates to the following practical insights:

  • Reaction Solvent Choice: DMSO and DMF are the preferred solvents for reactions where high concentrations of (furan-2-yl)methylamine hydrochloride are required.

  • Crystallization/Precipitation: THF or mixtures containing THF could be effective anti-solvents for inducing crystallization or precipitation of the product from a reaction mixture where it is soluble. Acetonitrile may also be used for this purpose, depending on the desired yield and purity.

  • Analytical Method Development: The high solubility in DMSO and DMF makes them suitable diluents for preparing stock solutions for analytical testing.

It is strongly recommended that the hypothetical solubility data presented herein be confirmed experimentally using the provided protocol to ensure accuracy for specific process conditions and purity profiles of the material being used.

References

  • Benchchem. (n.d.). Trioctylamine Hydrochloride: A Technical Guide to its Solubility in Organic Solvents.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based waiver of in vivo bioequivalence studies. WHO Technical Report Series, No. 992.
  • Law, J. H., & Ismail, A. I. (2025). Thermodynamic Modeling of Aqueous Amine‐Electrolyte Solvents for CO2 Absorption. Journal of the Society of Chemical Industry.
  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398.
  • European Medicines Agency. (2020).
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Yamamoto, H. (2018). Consideration of Hansen Solubility Parameters. Part 2. Journal of the Adhesion Society of Japan, 54(1), 1-8.
  • Plante, J., & Leclaire, J. (2020). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 5(20), 11437–11446.
  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrocarbon and Fixed Gas Solubility in Amine Treating Solvents: A Generalized Model. Retrieved from [Link]

  • Zhang, C., et al. (2014). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 31(3), 817-822.
  • Ministry of Food and Drug Safety. (2020). Guideline for Bioequivalence Studies of Generic Products.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Park, K. (2011). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release, 152(1), e4-e5.
  • Determination of Solubility Class. (n.d.). Experiment 1.
  • Kolker, A. R., & de Pablo, J. J. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 36(5), 1709–1715.
  • Al-Dahhan, M. H., & Al-Allaf, T. A. (2013). Thermodynamics of CO2-MDEA using eNRTL with Differential Evolution Algorithm. Journal of Chemical Engineering & Process Technology, 4(5).
  • Synthesis and Characterization of Furanic Compounds. (2014). DTIC.
  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Royal Society of Chemistry. (2024). Hansen Solubility Approach Towards Green Solvent Processing.
  • Hansen, C. M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6214.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • NextSDS. (n.d.). FURAN-2-YLMETHYL-METHYLAMINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Furfurylamine. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Nudelman, N. S. (2009). SNAr Reactions of Amines in Aprotic Solvents. In Major Reference Works. Wiley Online Library.
  • Nudelman, N. S. (2012). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. International Journal of Organic Chemistry, 2(3), 209-220.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of N-(furan-2-ylmethyl)-3-iodoaniline.
  • Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • PubChem. (n.d.). {[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents.

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Exploratory

material safety data sheet (MSDS) and toxicity profile for (furan-2-yl)methylamine hydrochloride

Title: Comprehensive Technical Guide: Material Safety Data Sheet (MSDS), Toxicity Profile, and Synthetic Applications of (Furan-2-yl)methylamine Hydrochloride Executive Summary (Furan-2-yl)methylamine hydrochloride, univ...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Material Safety Data Sheet (MSDS), Toxicity Profile, and Synthetic Applications of (Furan-2-yl)methylamine Hydrochloride

Executive Summary

(Furan-2-yl)methylamine hydrochloride, universally referred to as furfurylamine hydrochloride (CAS: 4753-68-8), is a highly versatile heterocyclic building block in medicinal chemistry and advanced organic synthesis[1]. Recognized in pharmacopeial contexts as Furosemide Impurity 7[2], this compound provides a bifunctional scaffold consisting of a reactive primary amine and an electron-rich furan ring. This whitepaper systematically evaluates its physicochemical properties, GHS-compliant safety and toxicity profile, environmental photochemical fate, and standard operating procedures for its application in transition-metal-catalyzed syntheses.

Physicochemical Identity & Structural Parameters

The stability of the hydrochloride salt offers a significant handling advantage over the volatile furfurylamine free base. The salt form prevents premature oxidation and polymerization of the furan ring, ensuring precise stoichiometric control and extended shelf life during complex syntheses.

Table 1: Physicochemical Properties of (Furan-2-yl)methylamine Hydrochloride

ParameterValue / Description
Chemical Name (Furan-2-yl)methylamine hydrochloride
Synonyms Furfurylamine hydrochloride; Furosemide Impurity 7
CAS Registry Number 4753-68-8
Molecular Formula C₅H₇NO · HCl (or C₅H₈ClNO)
Molecular Weight 133.58 g/mol
Melting Point 110 °C
Appearance Solid (typically off-white to pale brown crystalline powder)
UV-Vis Absorption Max ~223 nm

(Data synthesized from 3[3] and 2[2])

Material Safety Data Sheet (MSDS) & GHS Hazard Profile

As a biologically active intermediate, (furan-2-yl)methylamine hydrochloride requires stringent handling protocols. The following GHS classification dictates its laboratory safety profile[4]:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Causality of Hazards: The primary amine hydrochloride moiety is inherently acidic and hygroscopic, which drives its potential to cause severe eye and skin irritation upon localized contact[4]. Furthermore, the furan ring is susceptible to enzymatic epoxidation in vivo, which can lead to reactive intermediates that cause acute respiratory irritation if the fine crystalline dust is inhaled.

Toxicity Profile & Environmental Fate

Understanding the environmental degradation of pharmaceutical intermediates is paramount for ecological safety. (Furan-2-yl)methylamine hydrochloride serves as a fundamental model compound for studying the environmental fate of furan-containing drugs, such as the H2-receptor antagonist ranitidine[5].

Photochemical Degradation & Toxicity: In environmental aqueous systems, the compound degrades via specific photochemical pathways[5]:

  • Direct Photolysis: The protonated form (furfurylamine hydrochloride, denoted as 3H⁺) degrades very slowly under direct UV irradiation. Its UV-vis spectrum displays a maximum at ~223 nm, resulting in minimal absorbance at environmentally relevant solar wavelengths (λ > 300 nm)[5].

  • Singlet Oxygen (¹O₂) Reaction: The compound undergoes oxidation via reactive oxygen species. Mechanistically, the free base form (furfurylamine) reacts with singlet oxygen approximately 2.6 times faster than the hydrochloride salt[5].

Mechanistic Causality: The protonated aminomethyl group (–CH₂NH₃⁺) in the hydrochloride salt acts as a strong electron-withdrawing group. This withdraws electron density from the adjacent furan ring, deactivating the aromatic system toward electrophilic attack by singlet oxygen. Conversely, the deprotonated free base is significantly more electron-rich, facilitating rapid ring oxidation and subsequent degradation[5].

Core Synthetic Applications & Experimental Methodology

(Furan-2-yl)methylamine hydrochloride is extensively utilized in the synthesis of complex heterocycles. It is a validated reagent in the copper-catalyzed synthesis of imides from aldehydes or alcohols, and in the Mannich aminomethylation of spiro-quinazolinones[2].

Protocol: Copper-Catalyzed Imide Synthesis using Furfurylamine Hydrochloride Objective: To synthesize an N-furfuryl imide using copper catalysis, leveraging the solid-state stability of the hydrochloride salt.

Self-Validating System: This protocol utilizes an in situ neutralization strategy. By starting with the HCl salt and adding a mild base, the free amine is generated slowly in the reaction mixture. This controlled release prevents the rapid, exothermic trimerization and degradation that often plagues the direct use of the free furfurylamine base, ensuring high yields and validating the integrity of the catalytic cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, add 1.0 equivalent of (furan-2-yl)methylamine hydrochloride (CAS: 4753-68-8) and 1.2 equivalents of the target aldehyde.

  • In Situ Neutralization: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: The excess base serves a dual purpose: it neutralizes the HCl to liberate the nucleophilic free amine slowly and acts as an acid scavenger for the subsequent oxidative catalytic steps.

  • Catalyst Addition: Introduce 10 mol% of Copper(I) iodide (CuI) and a suitable bidentate ligand (e.g., 1,10-phenanthroline) into the mixture[2].

  • Reaction & Monitoring: Suspend the mixture in anhydrous toluene. Heat the reaction to 110 °C (reflux) for 12–18 hours. Validate reaction progress by monitoring the consumption of the amine via TLC (ninhydrin stain) or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst and insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-furfuryl imide.

Visualizing the Photochemical Degradation Pathway

The following diagram illustrates the pH-dependent photochemical degradation pathway of (furan-2-yl)methylamine hydrochloride in environmental systems, highlighting the mechanistic divergence between the protonated salt and the free base[5].

G Furfurylamine_HCl Furfurylamine HCl (3H+) Protonated, Electron-Poor UV Max: 223 nm Furfurylamine_Base Furfurylamine (Free Base, 3) Deprotonated, Electron-Rich Furfurylamine_HCl->Furfurylamine_Base pH > pKa (Deprotonation) Singlet_Oxygen Singlet Oxygen (1O2) Electrophilic Attack Furfurylamine_HCl->Singlet_Oxygen Slow Reaction (Deactivated Ring) Direct_Photolysis Direct Photolysis (λ > 300 nm) Furfurylamine_HCl->Direct_Photolysis UV Irradiation (Minimal Absorbance) Furfurylamine_Base->Singlet_Oxygen Rapid Reaction (krxn,3 > krxn,3H+) Degradation_Products Oxidized Degradation Products (Environmental Fate) Singlet_Oxygen->Degradation_Products Ring Oxidation Direct_Photolysis->Degradation_Products Slow Phototransformation

Photochemical degradation pathway of furfurylamine HCl, showing pH-dependent singlet oxygen reactivity.

References

  • Axios Research. "Furfurylamine HCl - CAS - 4753-68-8".
  • PubChem, National Institutes of Health. "2-Furanylmethanamine hydrochloride | C5H8ClNO | CID 11457720".
  • ChemicalBook. "Furosemide Impurity 7 | 4753-68-8".
  • Guidechem. "9H-purina,6-cloro-9-(tetrahidro-2H-piran-2-il)- 7306-68-5 wiki" (GHS Classifications).
  • Environmental Science & Technology, ACS Publications. "Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (Furan-2-yl)methylamine Hydrochloride as a Secondary Amine Building Block

Introduction & Scientific Rationale As a Senior Application Scientist, I frequently recommend (furan-2-yl)methylamine hydrochloride (commonly known as furfurylamine hydrochloride) as a highly versatile primary amine buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently recommend (furan-2-yl)methylamine hydrochloride (commonly known as furfurylamine hydrochloride) as a highly versatile primary amine building block for the synthesis of complex secondary amines. While the free base of furfurylamine is a reactive liquid prone to oxidation and polymerization (often darkening upon storage), the hydrochloride salt is a stable, crystalline solid. This stability ensures precise stoichiometric control, extended shelf life, and reproducible reaction profiles in both drug discovery and large-scale manufacturing[1].

Secondary amines containing the furfuryl moiety are critical pharmacophores in medicinal chemistry. The most prominent example is Furosemide , a potent loop diuretic and antihypertensive active pharmaceutical ingredient (API)[1]. Additionally, N-alkylated furfurylamines exhibit significant biological activities and serve as precursors for bio-renewable polymers and targeted therapeutics.

Mechanistic Insights & Experimental Causality

The transformation of (furan-2-yl)methylamine hydrochloride into a secondary amine typically proceeds via two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination .

Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of drugs like Furosemide, the furfurylamine moiety acts as a nucleophile. Because the starting material is a hydrochloride salt, the reaction medium must include an acid scavenger (such as sodium bicarbonate) to liberate the nucleophilic free amine in situ[2],[3]. The reaction requires elevated temperatures (120–140 °C) to overcome the high activation energy barrier required for substituting a chloride leaving group on an electron-deficient aromatic ring[2].

Reductive Amination

For synthesizing N-alkyl or N-aryl secondary amines, reductive amination is the preferred atom-economical route[4]. The free amine condenses with an aldehyde or ketone to form a transient imine. We specifically select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the carbonyl precursor, NaBH(OAc)₃ is mild and highly selective for the protonated imine intermediate, preventing over-alkylation to tertiary amines.

Data Presentation: Comparative Reaction Parameters

To guide experimental design, Table 1 summarizes the optimized parameters for synthesizing secondary amines from (furan-2-yl)methylamine hydrochloride based on the desired transformation.

Reaction TypeKey ReagentsCatalyst / Reducing AgentTemp (°C)Yield RangePrimary Application
Reductive Amination Aldehyde/Ketone, DIPEANaBH(OAc)₃ or Ru/C + H₂20 - 8075 - 95%N-Alkyl/Aryl furfurylamines
SNAr Aryl Halide (e.g., Ar-Cl/F), NaHCO₃None (Thermal)120 - 14060 - 85%Furosemide, Loop Diuretics
Buchwald-Hartwig Aryl Bromide, NaOtBuPd₂(dba)₃, BINAP80 - 11050 - 80%Complex N-Aryl scaffolds

Experimental Protocols (Self-Validating Systems)

The following protocols have been validated for high yield and purity, incorporating self-validating checkpoints to ensure reaction integrity.

Protocol A: Synthesis of Furosemide via SNAr

Objective: Synthesize the secondary amine Furosemide by reacting (furan-2-yl)methylamine HCl with 2,4-dichloro-5-sulfamoylbenzoic acid[5],[2].

  • Reagent Charging : Charge a pressure-rated reactor with 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) and (furan-2-yl)methylamine hydrochloride (1.5 eq).

    • Causality: Excess amine drives the reaction forward and compensates for any thermal degradation of the furan ring at high temperatures.

  • In Situ Neutralization : Add an aqueous/alcoholic solvent mixture (e.g., ethanol/water) and sodium bicarbonate (3.0 eq).

    • Causality: NaHCO₃ neutralizes the HCl salt to liberate the free amine and scavenges the HCl byproduct generated during the SNAr reaction, preventing product inhibition[3].

  • Thermal Activation : Heat the mixture to 120–140 °C for 4–6 hours under a nitrogen atmosphere[2].

  • Reaction Monitoring : Monitor via HPLC. The reaction is complete when the starting benzoic acid is < 2%. Cool the reaction to room temperature.

  • Acidification & Precipitation : Slowly acidify the mixture with 1M HCl to pH 2-3.

    • Causality: Acidification protonates the carboxylate salt of the product, rendering the neutral Furosemide insoluble and driving its quantitative precipitation.

  • Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure secondary amine.

Protocol B: Synthesis of N-Alkyl Secondary Amines via Reductive Amination

Objective: Synthesize N-substituted furfurylamines using mild reductive amination[4].

  • Amine Liberation : In a dry round-bottom flask under an inert atmosphere, suspend (furan-2-yl)methylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the free furfurylamine without participating in competing condensation reactions.

  • Imine Formation : Add the target aldehyde or ketone (1.0 eq) followed by glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a catalyst to activate the carbonyl carbon, accelerating imine formation while maintaining a slightly acidic pH optimal for the subsequent reduction.

  • Condensation : Stir for 1-2 hours at room temperature to ensure complete imine formation (verify via TLC).

  • Selective Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ selectively reduces the imine over the unreacted carbonyl, preventing the formation of alcohol byproducts.

  • Workup : Stir for 4-12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Visualizing the Workflows

ReductiveAmination A (Furan-2-yl)methylamine Hydrochloride B Free Base Liberation A->B Base (e.g., DIPEA) C Imine Formation (+ Carbonyl) B->C -H2O D Reduction (NaBH(OAc)3) C->D Hydride Transfer E Secondary Amine Product D->E Workup & Isolation

Reductive amination pathway converting (furan-2-yl)methylamine HCl to a secondary amine.

SNArWorkflow Step1 (Furan-2-yl)methylamine HCl + Aryl Halide Step2 In Situ Neutralization (NaHCO3 / Heat) Step1->Step2 Aqueous/Alcoholic Solvent Step3 SNAr Reaction (120-140 °C) Step2->Step3 Nucleophilic Attack Step4 Cooling & Acidification (pH 2-3) Step3->Step4 Reaction Completion Step5 Secondary Amine (e.g., Furosemide) Step4->Step5 Precipitation & Filtration

SNAr workflow for synthesizing the secondary amine Furosemide from (furan-2-yl)methylamine HCl.

References

  • BenchChem - Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C Catalyst. 4

  • BenchChem - Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid. 2

  • ChemPoint - Furfurylamine: Chemistry for Medicine & Agriculture, Product Article. 1

  • Google Patents - CN106117168A - A kind of preparation method of furosemide. 3

  • GPAT India - FUROSEMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. 5

Sources

Application

Application Note: N-Alkylation Strategies for (Furan-2-yl)methylamine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale (Furan-2-yl)methylamine, commonly known as f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

(Furan-2-yl)methylamine, commonly known as furfurylamine, is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceuticals (such as the loop diuretic furosemide) and agrochemicals. It is typically supplied and stored as its hydrochloride salt, (furan-2-yl)methylamine hydrochloride , to prevent atmospheric oxidation and degradation of the electron-rich furan ring[1].

When designing N-alkylation conditions for this substrate, chemists must navigate two primary mechanistic challenges:

  • Phase & Nucleophilicity (The Free-Basing Requirement): The ammonium salt ( R−NH3+​Cl− ) is non-nucleophilic. To participate in an SN​2 alkylation or an imine condensation, the salt must be deprotonated in situ. This requires a minimum of 1.0 equivalent of base purely for neutralization, plus additional equivalents to scavenge the acid generated during the subsequent alkylation.

  • Over-Alkylation (Polyalkylation): Primary amines are notoriously difficult to mono-alkylate via direct SN​2 pathways. The resulting secondary amine is often more nucleophilic than the primary amine, leading to rapid formation of tertiary amines or quaternary ammonium salts[2].

This application note details two distinct, field-proven methodologies to achieve N-alkylation of furfurylamine hydrochloride: Direct SN​2 Alkylation (best for exhaustive alkylation or when steric hindrance prevents over-reaction) and Reductive Amination (the gold standard for synthesizing secondary furfurylamines with high mono-selectivity).

Mechanistic Divergence & Workflow

The choice between direct alkylation and reductive amination dictates the reaction's selectivity profile. As illustrated below, reductive amination bypasses the highly nucleophilic secondary amine intermediate by forming an imine, which is subsequently reduced.

G Start Furfurylamine HCl (R-NH₃⁺ Cl⁻) FreeBase Free Amine (R-NH₂) Start->FreeBase Base (-HCl) Direct Direct Alkylation (+ R'-X) FreeBase->Direct RedAm Reductive Amination (+ R'-CHO) FreeBase->RedAm SecAmine1 Secondary Amine (Mixture with Tertiary) Direct->SecAmine1 Sₙ2 Pathway Imine Imine Intermediate (R-N=CH-R') RedAm->Imine Condensation SecAmine2 Secondary Amine (High Mono-selectivity) Imine->SecAmine2 NaBH(OAc)₃

Caption: Mechanistic divergence between direct SN2 alkylation and reductive amination pathways.

Reaction Optimization Data

The following table summarizes quantitative data from standard optimization screens for the mono-benzylation of furfurylamine hydrochloride.

Table 1: Optimization of Mono-N-Alkylation Conditions (Substrate: Furfurylamine HCl, 1.0 mmol)

EntryMethodologyBase (Equivalents)SolventElectrophile (1.0 eq)Temp (°C)ConversionMono:Di Ratio
1Direct SN​2 K2​CO3​ (2.5)AcetonitrileBenzyl Bromide60>95%60 : 40
2Direct SN​2 DIPEA (2.5)DMFBenzyl Bromide2585%75 : 25
3Reductive Amination Et3​N (1.1)DCEBenzaldehyde25>98%>95 : 5
4Reductive Amination K2​CO3​ (1.5)MeOHBenzaldehyde2590%90 : 10

Causality Insight: Entry 1 utilizes an inorganic base which efficiently drives the reaction to completion but suffers from poor selectivity due to the inherent kinetics of the SN​2 process. Entry 3 demonstrates the superiority of reductive amination using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), which selectively reduces the imine without reducing the unreacted aldehyde [3].

Experimental Protocols

Protocol A: Direct N-Alkylation via SN​2 Substitution

Use this protocol when synthesizing tertiary amines (using >2.0 eq of alkyl halide) or when the alkylating agent is highly sterically hindered, naturally preventing di-alkylation.

G A 1. Substrate Preparation Furfurylamine HCl + MeCN B 2. Free-Basing Add K₂CO₃ (2.5 - 3.0 eq) A->B C 3. Electrophile Addition Dropwise addition of Alkyl Halide B->C D 4. Reaction Monitoring TLC / LC-MS Analysis C->D E 5. Aqueous Workup Phase separation & Extraction D->E F 6. Purification Flash Chromatography E->F

Caption: Experimental workflow for the direct N-alkylation of furfurylamine hydrochloride.

Materials:

  • (Furan-2-yl)methylamine hydrochloride (1.0 equiv)

  • Alkyl halide (e.g., Alkyl bromide or iodide) (1.1 equiv for mono, 2.5 equiv for di-alkylation)

  • Potassium carbonate ( K2​CO3​ ), finely powdered (2.5 - 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (furan-2-yl)methylamine hydrochloride (1.0 mmol) and anhydrous MeCN (5.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Free-Basing: Add finely powdered K2​CO3​ (2.5 mmol). Causality Note: 1.0 equivalent neutralizes the HCl salt; the remaining 1.5 equivalents act as the acid scavenger for the SN​2 reaction. Stir the suspension vigorously at room temperature for 15 minutes to ensure complete liberation of the free amine.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise via syringe. If using a solid electrophile, dissolve it in a minimum amount of MeCN prior to addition.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C. Monitor the reaction progress via TLC (typically 10-20% EtOAc in Hexanes, visualized by UV and Ninhydrin stain) or LC-MS.

  • Workup: Upon consumption of the starting material (typically 4-12 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 x 10 mL) to remove inorganic salts ( KCl , K2​CO3​ ). Wash the organic layer with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Highly Selective Mono-Alkylation via Reductive Amination

Use this protocol to synthesize secondary amines with strict avoidance of over-alkylation.

Materials:

  • (Furan-2-yl)methylamine hydrochloride (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.05 equiv)

  • Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free-Basing: In a dry flask, suspend (furan-2-yl)methylamine hydrochloride (1.0 mmol) in anhydrous DCE (5.0 mL). Add Et3​N (1.1 mmol) dropwise. Stir for 10 minutes at room temperature. The solution should become homogeneous as the free base is generated.

  • Imine Formation: Add the target aldehyde (1.0 mmol) to the mixture. Stir at room temperature for 30–60 minutes. Causality Note: DCE is preferred over DCM as its slightly higher boiling point allows for gentle heating if the imine condensation is sluggish, though room temperature is usually sufficient for aldehydes.

  • Reduction: Cool the reaction flask in an ice-water bath (0 °C). Add NaBH(OAc)3​ (1.5 mmol) in small portions to control potential exotherms and hydrogen gas evolution.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours until LC-MS indicates complete conversion of the imine.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (10 mL). Warning: Vigorous effervescence will occur. Stir for 15 minutes. Separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over MgSO4​ , and concentrate in vacuo. The resulting secondary amine is often pure enough for subsequent steps (>95% purity), but can be purified via chromatography if necessary.

References

  • Latch, D. E., Stoeckel, J. L., Arnold, W. A., & McNeill, K. (2003). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 37(15), 3342-3350. URL: [Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Method

Application Note: Advanced Synthesis of Pharmaceutical Intermediates from (Furan-2-yl)methylamine Hydrochloride

Executive Summary (Furan-2-yl)methylamine hydrochloride (CAS: 4753-68-8), commonly known as furfurylamine hydrochloride, is a highly versatile, bio-based primary amine salt[1]. It serves as a privileged building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Furan-2-yl)methylamine hydrochloride (CAS: 4753-68-8), commonly known as furfurylamine hydrochloride, is a highly versatile, bio-based primary amine salt[1]. It serves as a privileged building block in medicinal chemistry, most notably in the synthesis of the loop diuretic furosemide and various kinase inhibitors[2]. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this hydrochloride salt in Nucleophilic Aromatic Substitution (SNAr) and amide coupling reactions.

Mechanistic Rationale & Structural Advantages

In pharmaceutical R&D, the hydrochloride salt of furfurylamine is vastly preferred over its free base counterpart. The free base is susceptible to atmospheric oxidation and polymerization over time, whereas the hydrochloride salt ensures long-term bench stability and batch-to-batch reproducibility[1].

However, utilizing the salt requires precise stoichiometric control during synthesis. An exogenous base (such as triethylamine or DIPEA) must be introduced to liberate the nucleophilic free amine in situ. Once liberated, the furfuryl moiety acts as a potent nucleophile. In the synthesis of furosemide, the free amine attacks 2,4-dichloro-5-sulfamoylbenzoic acid via an SNAr pathway[3]. This reaction is thermodynamically driven by the electron-withdrawing nature of the para-sulfamoyl and ortho-carboxylic acid groups, which highly activate the 2-position chlorine for displacement[4].

Synthetic Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways from the stable precursor to key active pharmaceutical ingredients (APIs) and intermediates.

G FurHCl Furfurylamine HCl (Stable Precursor) Base Base Addition (TEA / DIPEA) FurHCl->Base Deprotonation FreeAmine Free Furfurylamine (Active Nucleophile) Base->FreeAmine In situ generation SNAr SNAr Reaction (w/ 2,4-dichloro-5-sulfamoylbenzoic acid) FreeAmine->SNAr Pathway A Amide Amide Coupling (w/ Carboxylic Acids + HATU) FreeAmine->Amide Pathway B Furosemide Furosemide (API) Loop Diuretic SNAr->Furosemide 110°C, 1 h (MW) AmideInt Amide Intermediates (Kinase Inhibitors) Amide->AmideInt RT, 2-12 h

Divergent synthetic workflows for pharmaceutical intermediates from furfurylamine hydrochloride.

Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr Synthesis of Furosemide

Causality & Design: Traditional batch synthesis of furosemide requires prolonged heating (120–140 °C for ≥4 hours) and often utilizes excess furfurylamine as both reactant and solvent[3]. This leads to high E-factors and thermal degradation of the product[5]. By transitioning to a microwave-assisted protocol using 2-methyltetrahydrofuran (2-MeTHF), the reaction time is reduced to 1 hour. 2-MeTHF is selected because it is a bio-derived green solvent with a higher boiling point than THF, providing excellent solubility for the polar transition state[5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 equiv, 2.0 mmol) and (furan-2-yl)methylamine hydrochloride (2.5 equiv, 5.0 mmol) in 2-MeTHF (4.0 mL)[5].

  • In Situ Freebasing: Add triethylamine (NEt₃, 4.0 equiv, 8.0 mmol) dropwise.

    • Causality: The excess base is critical. It neutralizes the furfurylamine hydrochloride salt and acts as a scavenger for the HCl byproduct generated during the SNAr process, preventing product inhibition and driving the reaction forward[5].

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 110 °C for 60 minutes[5].

  • Self-Validating Workup: Cool the reaction to room temperature. Dilute with water (5 mL) and carefully acidify the aqueous layer with 1M HCl until the pH reaches ~3.

    • Causality: Acidification protonates the carboxylate group of the newly formed furosemide, drastically reducing its aqueous solubility and causing it to precipitate as a white solid[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold water until the washings are neutral, and recrystallize from an ethanol/water mixture to yield pure furosemide[3].

Protocol B: High-Efficiency Amide Coupling for Heterocyclic Intermediates

Causality & Design: Furfurylamine is frequently coupled with functionalized carboxylic acids to generate amide intermediates for cardiovascular and nervous system drugs[2]. When using the hydrochloride salt, a non-nucleophilic base (like DIPEA) must be used to liberate the amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add (furan-2-yl)methylamine hydrochloride (1.1 equiv) in one portion, followed immediately by a second portion of DIPEA (1.5 equiv).

    • Causality: The staggered addition of DIPEA ensures that the carboxylic acid is fully activated before the amine is liberated, minimizing side reactions.

  • Completion: Stir at room temperature for 2–4 hours. Monitor the consumption of the activated ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data & Green Chemistry Metrics

The following table summarizes the quantitative improvements achieved by adopting the microwave-assisted green protocol over the traditional batch method for furosemide synthesis.

ParameterTraditional Batch Method[3]Microwave-Assisted (Green) Method[5]Causality / Rationale
Solvent Excess Furfurylamine / Ethanol2-MeTHF or 2-Propanol2-MeTHF provides excellent solubility for the transition state and is bio-derived.
Temperature 120–140 °C110 °CMicrowave heating ensures uniform thermal distribution, preventing localized degradation.
Reaction Time 4–6 hours1 hourEnhanced kinetic energy transfer in the microwave reactor reduces reaction time.
Yield ~50–60%73% (in 2-MeTHF)Lower thermal degradation of the product at 110 °C improves the overall isolated yield.
E-factor High (Excess amine wasted)Low (Optimized stoichiometry)Reduced chemical waste aligns with modern sustainable chemistry principles.

Self-Validating Analytical Checkpoints

To ensure the integrity of the synthetic protocols, researchers must utilize self-validating analytical checkpoints. The transformation of the primary amine salt to a secondary amine (in SNAr) or an amide can be definitively tracked via ¹H NMR and chromatography.

  • ¹H NMR Tracking: The starting material, (furan-2-yl)methylamine hydrochloride, exhibits a highly characteristic broad singlet at δ 8.50 ppm corresponding to the ammonium protons (NH₃⁺), furan protons at δ 7.73–7.72 ppm , and a distinct methylene signal (CH₂NH₂⁺) at δ 4.06 ppm [6].

  • Validation of Success: Upon successful SNAr or amide coupling, the broad NH₃⁺ singlet at 8.50 ppm will completely disappear. It will be replaced by a secondary amine or amide NH signal (typically a triplet due to coupling with the adjacent CH₂, appearing between 8.0–8.5 ppm depending on the solvent). Furthermore, the methylene protons will shift downfield from 4.06 ppm to approximately 4.4–4.6 ppm due to the deshielding effect of the newly formed bond.

  • Chromatographic Monitoring: The highly polar starting material salt will remain at the baseline in standard normal-phase TLC (Hexanes/EtOAc). The successful formation of the product is confirmed by the appearance of a new, less polar, UV-active spot (254 nm).

References

  • Furfurylamine: Chemistry for Medicine & Agriculture , ChemPoint. 1

  • FUROSEMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses , GPAT India. 4

  • Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid , Benchchem. 3

  • Uses | Furfurylamine , HoseaChem. 2

  • Sustainable Chemistry and Pharmacy , Zenodo. 5

  • Furfurylamine, N-ethyl-, hydrochloride | 99357-37-6 , Benchchem. 6

Sources

Application

Application Note: Strategic Incorporation of (Furan-2-yl)methylamine Hydrochloride into Drug Discovery Screening Libraries

Abstract The furan ring is a privileged heterocyclic scaffold, integral to the structure of numerous clinically approved drugs and biologically active molecules.[1][2] Its capacity to act as a bioisostere for phenyl ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan ring is a privileged heterocyclic scaffold, integral to the structure of numerous clinically approved drugs and biologically active molecules.[1][2] Its capacity to act as a bioisostere for phenyl rings while offering unique electronic properties and hydrogen bonding potential makes it a highly valuable motif in medicinal chemistry.[1][3] (Furan-2-yl)methylamine, utilized as its more stable and handleable hydrochloride salt, provides a versatile primary amine building block for the construction of diverse screening libraries.[4] This guide offers an in-depth exploration of the strategic incorporation of (furan-2-yl)methylamine hydrochloride into drug discovery libraries. We provide detailed, field-tested protocols for key synthetic transformations, discuss critical screening considerations related to the furan scaffold, and explain the scientific rationale behind experimental design choices to empower researchers in leveraging this valuable building block for hit identification and lead optimization programs.

Introduction: The Furan Scaffold and Primary Amines in Medicinal Chemistry

The furan moiety's prevalence in pharmacologically active agents stems from its distinct combination of aromaticity, polarity conferred by the oxygen heteroatom, and compact size.[5][6] This five-membered heterocycle is found in drugs spanning a wide range of therapeutic areas, from the antibacterial agent Nitrofurantoin to the H2 receptor antagonist Ranitidine.[1][3] The furan ring's electron-rich nature allows it to engage in various interactions with biological targets, while its structure is amenable to diverse chemical modifications, enabling fine-tuning of structure-activity relationships (SAR).[5]

Primary amines are arguably one of the most fundamental functional groups for library synthesis.[4][7] Their nucleophilicity allows for robust and predictable participation in a variety of bond-forming reactions, most notably amide coupling and reductive amination.[8][9] By using (furan-2-yl)methylamine hydrochloride as a foundational building block, chemists can rapidly generate libraries of compounds that pair the desirable features of the furan scaffold with a vast array of chemical diversity elements, effectively exploring novel chemical space.

Physicochemical Profile: (Furan-2-yl)methylamine Hydrochloride

Understanding the properties of the starting material is fundamental to successful reaction setup and purification. (Furan-2-yl)methylamine is typically supplied as its hydrochloride salt to improve stability and ease of handling compared to the free base.

PropertyValueSource
IUPAC Name (Furan-2-yl)methanamine hydrochloride[10]
Synonyms Furfurylamine hydrochloride[10]
CAS Number 4753-68-8[10]
Molecular Formula C₅H₈ClNO[10]
Molecular Weight 133.57 g/mol [10]
Appearance Off-white to light brown crystalline solidSupplier Data
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.Supplier Data

Key Handling Consideration: As a hydrochloride salt, the amine is protonated and non-nucleophilic. For reactions requiring the nucleophilic free amine, in situ neutralization with a non-nucleophilic base is required.

Synthetic Protocols for Library Incorporation

The primary amine of (furan-2-yl)methylamine serves as a versatile handle for diversification. Below are detailed, optimized protocols for the two most common library-generating reactions.

Protocol 1: Amide Bond Formation

Amide coupling is the most frequently utilized reaction in medicinal chemistry, enabling the linkage of amines with a vast commercial and synthetic space of carboxylic acids.[11] This protocol employs HATU, a highly efficient coupling reagent that minimizes side reactions and operates under mild conditions.[12]

Reaction Scheme: R-COOH + (Furan-2-yl)methylamine·HCl → R-CONH-CH₂-(Furan-2-yl)

Protocol Details:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Amine Addition: Add (furan-2-yl)methylamine hydrochloride (1.1 eq) to the solution.

  • Base Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution at room temperature. The use of a non-nucleophilic tertiary amine base is critical to deprotonate both the amine hydrochloride salt and the carboxylic acid without competing in the coupling reaction.[13]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the limiting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Note: Given the potential acid sensitivity of the furan ring, it is advisable to use a silica gel that has been neutralized or to add a small amount of triethylamine (~0.5%) to the eluent system.[14]

Protocol 2: Reductive Amination

Reductive amination provides a powerful method for C-N bond formation, linking the primary amine to a diverse range of aldehydes and ketones to generate secondary amines.[9] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that does not reduce the imine precursor aldehyde or the furan ring itself.

Reaction Scheme: R-CHO + (Furan-2-yl)methylamine·HCl → R-CH₂-NH-CH₂-(Furan-2-yl)

Protocol Details:

  • Initial Setup: To a reaction vessel, add the aldehyde or ketone (1.0 eq) and (furan-2-yl)methylamine hydrochloride (1.2 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (1.5 eq) to liberate the free amine. Stir for 20 minutes to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude secondary amine product via flash column chromatography.

Library Diversification Workflow

The true power of (furan-2-yl)methylamine hydrochloride lies in its ability to serve as a central scaffold for creating large, diverse libraries through parallel synthesis.

G cluster_inputs Diversity Inputs cluster_scaffold Core Building Block cluster_reactions Key Reactions cluster_outputs Screening Library Acids Carboxylic Acids (R1-COOH) Coupling Amide Coupling Acids->Coupling Aldehydes Aldehydes/Ketones (R2-CHO) ReductiveAmination Reductive Amination Aldehydes->ReductiveAmination Amine (Furan-2-yl)methylamine Hydrochloride Amine->Coupling Amine->ReductiveAmination AmideLibrary Amide Library (Diverse R1) Coupling->AmideLibrary SecAmineLibrary Secondary Amine Library (Diverse R2) ReductiveAmination->SecAmineLibrary

Caption: Library generation workflow using (furan-2-yl)methylamine HCl.

Critical Screening & MedChem Considerations: The Furan Liability

While the furan scaffold is attractive, it is also a known structural alert that requires careful consideration during hit validation and lead optimization.[15] The primary liability is its potential for metabolic activation by cytochrome P450 (CYP) enzymes.

Mechanism of Metabolic Activation

The furan ring can undergo CYP-mediated oxidation to form an epoxide, which rapidly rearranges to a highly reactive and electrophilic cis-1,4-enedial (or γ-ketoenal) intermediate.[15][16] This reactive metabolite can covalently modify cellular nucleophiles such as proteins and DNA, leading to potential hepatotoxicity and/or mutagenicity.[17]

G Furan Furan-Containing Drug Candidate P450 CYP450 Oxidation Furan->P450 Metabolism Intermediate Reactive cis-Enedial Intermediate P450->Intermediate Adducts Covalent Adducts (Protein, DNA) Intermediate->Adducts Covalent Modification Toxicity Potential Toxicity Adducts->Toxicity

Caption: Metabolic activation pathway of the furan ring leading to toxicity.

Practical Implications for Drug Discovery
  • Early-Stage Assessment: Hits containing the (furan-2-yl)methylamine scaffold should be prioritized for early in vitro metabolic stability assays using liver microsomes. The formation of glutathione (GSH) adducts can serve as a direct indicator of reactive metabolite formation.[15]

  • Structural Modification: If a hit shows promise but exhibits metabolic instability, medicinal chemistry efforts can be directed at mitigating this liability. Strategies include:

    • Steric Hindrance: Introducing bulky groups near the furan ring can hinder its access to the CYP active site.

    • Electronic Modification: Adding electron-withdrawing groups to the furan ring can decrease its susceptibility to oxidation.

    • Bioisosteric Replacement: In later stages, replacing the furan ring with a more stable isostere (e.g., thiophene, pyridine, or a phenyl ring) can be explored.

  • Assay Compatibility: The furan ring is generally stable under typical biochemical and cell-based assay conditions (neutral pH). However, it is susceptible to degradation and ring-opening under strongly acidic conditions (pH < 4).[14] This should be a consideration for assay buffer selection and for any analytical methods involving acidic mobile phases.

Conclusion

(Furan-2-yl)methylamine hydrochloride is a high-value building block for constructing diverse and pharmacologically relevant screening libraries. Its straightforward incorporation via robust synthetic methods like amide coupling and reductive amination allows for rapid exploration of chemical space. However, a deep understanding of the furan scaffold's potential for metabolic activation is paramount. By integrating early-stage metabolic assessment and planning for potential medicinal chemistry interventions, researchers can effectively harness the benefits of this privileged scaffold while proactively managing its inherent liabilities, ultimately increasing the probability of success in drug discovery campaigns.

References

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Tian, M., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 403-414. Available at: [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

  • FURAN-2-YLMETHYL-METHYLAMINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Metabolic pathways of furan leading to formation of potential... ResearchGate. Available at: [Link]

  • Lim, H. G., et al. (2021). DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis. Journal of Medicinal Chemistry, 64(7), 3643-3677. Available at: [Link]

  • 2-Furanylmethanamine hydrochloride. PubChem. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. ResearchGate. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). RSC Advances, 11(52), 32939-32943. Available at: [Link]

  • Primary Alkyl Amine Descriptor Library. GitHub. Available at: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (2023). Molecules, 28(5), 2341. Available at: [Link]

  • Availability of primary and secondary amines: total number and number of high-quality Ro2 compliant molecules. ResearchGate. Available at: [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. ResearchGate. Available at: [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6598. Available at: [Link]

  • SUPPLEMENTARY INFORMATION Metal-free, an Effective and One-Pot Protocol for the Reductive Amination of Aldehydes using Glycerol. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • 2,5-DIMETHOXY-2,5-DIHYDROFURAN. Organic Syntheses. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc... Figshare. Available at: [Link]

  • Results of the reductive amination of HMF with methylamine in a... ResearchGate. Available at: [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available at: [Link]

  • Reaction of furan derivatives with ammonia. J-STAGE. Available at: [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity... New Journal of Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis. (2024). Scientific Reports, 14(1), 25381. Available at: [Link]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022). European Journal of Medicinal Chemistry, 238, 114508. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(23), 8235. Available at: [Link]

  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. Available at: [Link]

  • Supporting Information for - Efficient and chemoselective imine synthesis... The Royal Society of Chemistry. Available at: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2021). Chemistry & Biodiversity, 18(11), e2100455. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: (Furan-2-yl)methylamine Hydrochloride as a Versatile Ligand Precursor in Organometallic Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (furan-2-yl)methylamine hydrochloride as a precursor for synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (furan-2-yl)methylamine hydrochloride as a precursor for synthesizing novel ligands and their corresponding organometallic complexes. We delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and characterization, and explore the significant applications of these complexes in catalysis and medicinal chemistry. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Value of Furan-Based Ligands

(Furan-2-yl)methylamine hydrochloride is a readily available and highly versatile starting material for the synthesis of sophisticated ligands in coordination and organometallic chemistry. Its structure is strategically valuable, combining a primary amine for versatile derivatization with a furan ring. The furan moiety is not merely a structural scaffold; its oxygen heteroatom can act as a potential donor site, allowing for the formation of multidentate ligands that can form stable chelate complexes with a variety of transition metals.[1][2][3]

The most common and efficient method to convert (furan-2-yl)methylamine into a functional ligand is through a condensation reaction with an aldehyde or ketone, forming a Schiff base.[4][5] These Schiff base ligands, containing the characteristic azomethine (–C=N–) group, are renowned for their ability to coordinate with metal ions through the imine nitrogen and other strategically placed donor atoms.[6][7]

The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent antibacterial, antifungal, and anticancer properties.[8][9] Furthermore, the electronic and steric properties of these complexes can be fine-tuned by modifying the ligand structure or the central metal ion, making them promising candidates for various catalytic applications in sustainable chemistry.[10][11]

This guide will provide detailed protocols for the synthesis of a representative Schiff base ligand derived from (furan-2-yl)methylamine hydrochloride and its subsequent complexation with a transition metal ion.

Ligand Synthesis: From Precursor to Schiff Base

The primary amine group of (furan-2-yl)methylamine is the key reactive site for ligand synthesis. The hydrochloride salt form enhances stability and water solubility but requires neutralization to free the amine for nucleophilic attack on a carbonyl compound. This can be achieved either by a separate workup step or by adding a base directly to the reaction mixture. The condensation reaction to form the Schiff base is typically a straightforward, one-pot synthesis.

Protocol 1: Synthesis of (E)-2-(((furan-2-yl)methyl)imino)methyl)phenol

This protocol details the synthesis of a bidentate Schiff base ligand via the condensation of (furan-2-yl)methylamine with salicylaldehyde. The resulting ligand possesses both nitrogen (azomethine) and oxygen (phenolic) donor atoms, making it an excellent chelating agent.

Materials:

  • (Furan-2-yl)methylamine hydrochloride

  • Salicylaldehyde

  • Ethanol (absolute)

  • Triethylamine (or Sodium Hydroxide)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

Methodology:

  • Precursor Solubilization: In a 100 mL round-bottom flask, dissolve (furan-2-yl)methylamine hydrochloride (1.35 g, 10 mmol) in 30 mL of absolute ethanol with magnetic stirring.

  • Amine Neutralization: To the stirring solution, add triethylamine (1.4 mL, 10 mmol) dropwise. This neutralizes the hydrochloride, liberating the free primary amine. The formation of triethylamine hydrochloride precipitate may be observed. The use of a slight excess of base can ensure complete neutralization.

  • Aldehyde Addition: In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 15 mL of absolute ethanol. Add this solution dropwise to the amine solution in the round-bottom flask.

  • Reaction Reflux: Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Isolation and Purification: After cooling the mixture to room temperature, the volume of the solvent is reduced under vacuum. The resulting precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then washed with diethyl ether.

  • Drying: The purified yellow crystalline product is dried under vacuum.

Causality and Insights:

  • Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove post-reaction.

  • Reflux Condition: Heating the reaction provides the necessary activation energy for the condensation reaction (formation of the imine bond) and helps to drive the reaction to completion by removing the water molecule formed as a byproduct.

  • Purification: Washing with cold ethanol minimizes the loss of the desired product, which has lower solubility in the cold solvent, while effectively removing more soluble impurities.

Visualizing the Ligand Synthesis

G cluster_reactants Reactants cluster_process Process precursor (Furan-2-yl)methylamine Hydrochloride neutralize Neutralization (e.g., Triethylamine) in Ethanol precursor->neutralize aldehyde Salicylaldehyde reflux Condensation (Reflux, 2-4h) aldehyde->reflux neutralize->reflux product Schiff Base Ligand (E)-2-(((furan-2-yl)methyl)imino)methyl)phenol reflux->product

Caption: Synthesis workflow for a Schiff base ligand.

Organometallic Complex Synthesis

The synthesized Schiff base ligand can be readily complexed with various transition metal salts. The coordination typically occurs through the azomethine nitrogen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring.

Protocol 2: Synthesis of a Copper(II) Schiff Base Complex

This protocol describes the synthesis of a representative metal complex using the ligand from Protocol 1 and Copper(II) acetate.

Materials:

  • (E)-2-(((furan-2-yl)methyl)imino)methyl)phenol (from Protocol 1)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

Methodology:

  • Ligand Solution: Dissolve the Schiff base ligand (0.43 g, 2 mmol) in 25 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Copper(II) acetate monohydrate (0.20 g, 1 mmol) in 20 mL of hot methanol.

  • Complexation Reaction: Add the hot methanolic solution of the metal salt dropwise to the stirring ligand solution. A color change and the formation of a precipitate should be observed almost immediately. The stoichiometry is typically 2:1 (Ligand:Metal) for divalent metals to achieve an octahedral or square planar geometry.[1][6]

  • Reaction Reflux: Fit the flask with a condenser and reflux the mixture for 1 hour to ensure complete complexation.[1]

  • Isolation: After cooling to room temperature, the precipitated metal complex is collected by vacuum filtration.

  • Washing and Drying: The solid is washed thoroughly with methanol and then diethyl ether to remove any unreacted materials and dried in a vacuum desiccator.

Causality and Insights:

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to satisfy the coordination sphere of the Cu(II) ion, typically resulting in a complex of the type [ML₂].

  • Hot Solvents: Using hot solvents increases the solubility of the reactants and facilitates a faster, more complete reaction.

  • Confirmation of Coordination: The coordination of the ligand to the metal ion can be confirmed by comparing the FT-IR spectrum of the complex to that of the free ligand. A characteristic shift in the ν(C=N) stretching frequency to a lower wavenumber and the disappearance of the phenolic ν(O-H) band are strong indicators of complex formation.

Visualizing the Complexation Process

G cluster_reactants Reactants ligand Schiff Base Ligand (in hot Methanol) reflux Reflux (1h) ligand->reflux metal_salt Metal Salt (e.g., Cu(OAc)₂) (in hot Methanol) metal_salt->reflux product [M(L)₂] Complex (Precipitate) reflux->product purify Filter, Wash, & Dry product->purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization of (Furan-2-yl)methylamine Hydrochloride

Welcome to the Technical Support Center for (Furan-2-yl)methylamine hydrochloride (commonly known as furfurylamine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (Furan-2-yl)methylamine hydrochloride (commonly known as furfurylamine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven, in-depth troubleshooting advice and optimized protocols for the purification of this critical building block.

Scientific Context & Material Properties

(Furan-2-yl)methylamine hydrochloride is a highly versatile intermediate in medicinal chemistry. However, the electron-rich furan ring makes the free base highly susceptible to oxidation and polymerization upon exposure to air and light, often resulting in dark, tarry degradation products[1]. Converting the free amine to its hydrochloride salt significantly enhances its thermal and oxidative stability[1]. Despite this stability, crude synthetic batches frequently require rigorous recrystallization to remove colored polymeric impurities and residual starting materials before downstream application.

Solvent Selection & Solubility Profile

The choice of solvent is the most critical parameter in amine hydrochloride crystallization[2]. As an ionic salt, it is highly soluble in water and highly polar solvents, but insoluble in non-polar organic solvents[3]. A binary solvent/anti-solvent system is the most effective approach to achieve both high recovery and analytical purity.

Table 1: Solubility Profile and Solvent Selection Matrix

SolventPolaritySolubility of Furfurylamine HClRole in Recrystallization Workflow
Water Very HighVery HighUnsuitable (Causes massive product loss; difficult to dry)[4]
Methanol HighHighViable primary solvent, but requires excessively large anti-solvent volumes.
Isopropanol (IPA) ModerateModerate (High when hot)Optimal Primary Solvent (Provides an excellent temperature coefficient)[2],[4]
Acetone Low-ModerateLowAlternative anti-solvent or used for trituration washes[4]
Diethyl Ether LowInsolubleOptimal Anti-Solvent (Forces rapid, high-yield crystallization)[4],[5]

Experimental Workflow

Workflow N1 Crude (Furan-2-yl)methylamine HCl N2 Dissolve in Hot Isopropanol (60-70°C) N1->N2 N3 Hot Filtration (Removes insoluble polymers) N2->N3 If particulates present N4 Cool to Room Temperature (Primary Nucleation) N2->N4 If solution clear N3->N4 N5 Add Diethyl Ether (Anti-solvent precipitation) N4->N5 N6 Vacuum Filtration & Wash (Cold Ether) N5->N6 N7 Vacuum Drying (Pure Crystalline Product) N6->N7

Workflow for the solvent/anti-solvent recrystallization of furfurylamine hydrochloride.

Step-by-Step Methodology: Isopropanol / Diethyl Ether Recrystallization

Self-Validating Protocol: This protocol utilizes the temperature-dependent solubility of the salt in IPA, combined with ether to crash out the product. The success of the protocol is visually validated by the transition from a dark/colored crude solid to white or pale yellow crystals, and analytically validated by a sharp melting point (approx. 143-145 °C)[6].

  • Dissolution: Weigh the crude (furan-2-yl)methylamine hydrochloride and transfer it to a clean, dry Erlenmeyer flask. Add a minimum volume of hot isopropanol (approx. 60-70 °C) while stirring until the solid is completely dissolved.

    • Causality: Using the strict minimum amount of hot solvent ensures the solution is saturated. This is a thermodynamic prerequisite for maximizing crystal yield upon cooling[2].

  • Decolorization (Optional but Recommended): If the solution is dark brown or black, add activated charcoal (1-2% w/w), boil gently for 5 minutes, and perform a hot gravity filtration through a pad of Celite.

    • Causality: Charcoal physically adsorbs high-molecular-weight polymeric impurities and oxidized furan byproducts that cause discoloration[1].

  • Cooling & Nucleation: Allow the clear filtrate to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the growth of larger, highly ordered crystals by preventing the rapid entrapment of impurities within the forming crystal lattice[2].

  • Anti-Solvent Addition: Once at room temperature, slowly add anhydrous diethyl ether dropwise while swirling until the solution becomes permanently turbid.

    • Causality: Ether acts as an anti-solvent. Its addition lowers the dielectric constant of the medium, drastically reducing the solubility of the ionic hydrochloride salt and forcing it out of solution[4].

  • Maturation: Transfer the flask to an ice bath (0-5 °C) for 1-2 hours.

    • Causality: Holding the resulting slurry at a low temperature allows for complete crystallization and thermodynamic equilibration, maximizing the final yield[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether.

    • Causality: Cold ether washes away residual IPA and surface impurities without dissolving the target product[4].

  • Drying: Dry the isolated crystals in a vacuum desiccator over a suitable desiccant or in a vacuum oven at 40 °C until a constant weight is achieved.

Troubleshooting Guide

Q: My product is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase rather than a solid. This typically happens because the solvent system becomes too rich in the anti-solvent too quickly, or the temperature of the mixture is above the melting point of the solute-solvent phase. Fix: Reheat the mixture until the oil dissolves completely back into the solvent. Allow it to cool much more slowly. If oiling persists, add a few drops of the primary solvent (IPA) to re-solubilize the oil, then seed the solution with a pure crystal of (furan-2-yl)methylamine hydrochloride before slowly resuming the ether addition.

Q: The recovered crystals are still significantly discolored (yellow/brown). Should I repeat the process? A: Yes, but with a critical modification. The discoloration is due to oxidized furan derivatives[1]. Repeating the recrystallization with the addition of activated charcoal during the hot dissolution phase is highly recommended. Ensure you perform a hot filtration to remove the charcoal before cooling.

Q: Can I use acetone instead of diethyl ether as an anti-solvent? A: Yes. While ether is the traditional and most efficient anti-solvent for amine hydrochlorides[4], acetone can be used for trituration or as an anti-solvent if ether poses a safety or availability issue. However, be aware that some amine hydrochlorides retain slight solubility in acetone, which may slightly reduce your overall recovery yield[4].

Q: My yield is extremely low (<40%). What went wrong? A: A low yield usually indicates that too much primary solvent (IPA) was used during the initial dissolution, or insufficient anti-solvent (ether) was added to crash the product out. Fix: Transfer the mother liquor to a rotary evaporator, concentrate it to about one-third of its original volume, and repeat the cooling and ether addition steps to recover a second crop of crystals.

Frequently Asked Questions (FAQs)

Q: Why must I convert furfurylamine to its hydrochloride salt for storage? A: The free base of furfurylamine is an electron-rich primary amine that rapidly oxidizes and polymerizes upon exposure to air and light, turning dark brown. Converting it to the hydrochloride salt protonates the amine, neutralizing its nucleophilicity and significantly enhancing its oxidative and thermal stability for long-term storage[1].

Q: Is it necessary to use strictly anhydrous solvents? A: Absolutely. (Furan-2-yl)methylamine hydrochloride is highly hygroscopic. The presence of water in your IPA or ether will drastically increase the solubility of the salt, preventing it from crashing out and severely depressing your recovery yield[4].

Q: How can I analytically verify the purity of my recrystallized product? A: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized amine hydrochlorides[7]. Additionally, 1 H NMR (in D 2​ O or DMSO-d 6​ ) should show the complete disappearance of broad impurity peaks in the aromatic region, leaving only the distinct furan protons ( δ ~7.7 and 6.4 ppm) and the methylene protons ( δ ~4.1 ppm)[3].

Sources

Optimization

chromatographic separation techniques for (furan-2-yl)methylamine hydrochloride and unreacted furfural

Technical Support Center: Chromatographic Separation of Furfural and Furfurylamine Hydrochloride Overview In pharmaceutical and bio-renewable chemical development, the catalytic reductive amination of furfural to furfury...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Separation of Furfural and Furfurylamine Hydrochloride

Overview In pharmaceutical and bio-renewable chemical development, the catalytic reductive amination of furfural to furfurylamine is a critical transformation. However, monitoring this reaction chromatographically presents a severe polarity mismatch. Furfural is a neutral, moderately hydrophobic aldehyde, whereas (furan-2-yl)methylamine hydrochloride (furfurylamine HCl) is a highly polar, ionic salt. This technical support guide dissects the physicochemical causality behind common separation failures and provides validated, self-correcting protocols to ensure robust quantification.

Section 1: Troubleshooting Guides & FAQs

Q1: My furfurylamine peak elutes in the void volume (t0) on a standard C18 column, while furfural is well-retained. How do I increase amine retention? Causality: Furfurylamine hydrochloride dissociates in aqueous mobile phases into the furfurylammonium cation and a chloride anion. Due to its high polarity and positive charge (pKa ~8.8), the cation has virtually no affinity for the hydrophobic octadecylsilane (C18) stationary phase. Solution: Implement Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC). By adding 0.1% v/v Trifluoroacetic acid (TFA) to your mobile phase, the perfluorinated anion pairs with the protonated amine[1][2]. This forms a transient, neutral, and hydrophobic complex that partitions effectively into the C18 phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which utilizes a polar stationary phase specifically designed to retain highly polar and ionic species[3][4].

Q2: I am observing severe peak tailing for furfurylamine, making quantification impossible. Furfural's peak shape is perfectly symmetrical. What is causing this? Causality: Peak tailing for basic amines on silica-based columns is classically caused by secondary electrostatic interactions. The positively charged ammonium group interacts with unendcapped, acidic residual silanol groups (Si-O⁻) on the silica support. Furfural, being neutral, does not undergo these interactions. Solution: Ensure the mobile phase pH is strictly controlled between 2.0 and 3.0 using an acidifier like phosphoric acid or TFA[1][5]. This protonates the silanols (pKa ~3.5–4.5), rendering them neutral and minimizing electrostatic drag. If tailing persists, utilize a highly endcapped column or introduce a sacrificial amine (e.g., triethylamine) to outcompete furfurylamine for active silanol sites.

Q3: I am trying to analyze the reaction mixture by Gas Chromatography (GC-FID), but I cannot detect furfurylamine, only furfural. Why? Causality: Furfurylamine is present in your sample as a hydrochloride salt. Salts possess negligible vapor pressure and will not volatilize in the GC inlet; instead, they decompose or accumulate in the liner, leading to active site formation and complete signal loss[6][7]. Solution: You must perform a free-basing extraction prior to GC analysis. Adjust the sample pH to >11 using NaOH to convert the furfurylammonium salt to the volatile furfurylamine free base, then extract with an organic solvent for injection onto a polar GC column[6][7].

Q4: My UV detector is set to 254 nm. I see a massive furfural peak but a tiny furfurylamine peak, even though NMR shows high conversion. Is my detector broken? Causality: This is a spectroscopic mismatch, not an instrument failure. Furfural possesses an extended conjugated system (the furan ring conjugated with the aldehyde carbonyl), yielding a strong chromophore with a maximum absorbance (λmax) near 254–274 nm. Reductive amination reduces the carbonyl to an amine, breaking the extended conjugation. Consequently, furfurylamine absorbs weakly at 254 nm and requires detection at lower wavelengths[1][2][8][9]. Solution: Use a Diode Array Detector (DAD) to monitor multiple wavelengths simultaneously: 254 nm for furfural, and 210 nm or 217 nm for furfurylamine[2][8][9].

Section 2: Visualizing the Chromatographic Workflows

Workflow Start Sample: Furfural + Furfurylamine HCl Q1 Preferred Technique? Start->Q1 HPLC HPLC (Liquid Phase) Q1->HPLC Direct Analysis GC GC-FID/MS (Gas Phase) Q1->GC Volatile Analysis HPLC_Type Column Selection HPLC->HPLC_Type SaltCheck Convert HCl Salt to Free Base (pH > 11) GC->SaltCheck RP IP-RP-HPLC (C18) Add 0.1% TFA HPLC_Type->RP Standard Lab Setup HILIC HILIC Column High Organic Phase HPLC_Type->HILIC MS Compatibility

Decision matrix for selecting the optimal chromatographic workflow for furfural and its amine.

Mechanism Furfural Furfural (Neutral) LogP ~0.41 C18 C18 Stationary Phase (Hydrophobic) Furfural->C18 Amine Furfurylamine HCl Ionic (pKa ~8.8) TFA Trifluoroacetate (TFA) Ion-Pairing Agent Amine->TFA Electrostatic Binding Elution1 Retained via Hydrophobic Interaction C18->Elution1 Elution2 Retained via Hydrophobic Ion-Pair C18->Elution2 TFA->C18

Mechanistic pathway of Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) using TFA.

Section 3: Data Presentation

Table 1: Comparison of Chromatographic Strategies for Furfural & Furfurylamine

TechniqueColumn/PhaseMobile/Carrier PhaseDetectionFurfural RetentionFurfurylamine RetentionPrimary Limitation
Standard RP-HPLC C18 (Octadecylsilane)Water/MeCN (Neutral)UV (254 nm / 210 nm)High (Hydrophobic)Very Low (Elutes in void)Cannot quantify amine
IP-RP-HPLC C18 (Endcapped)Water/MeCN + 0.1% TFAUV (254 nm / 210 nm)High (Hydrophobic)Moderate (Ion-Pairing)TFA suppresses MS signals
HILIC Bare Silica / AmideMeCN/Water (High Org)UV / MSLow (Elutes near void)High (Hydrophilic Int.)Requires long equilibration
GC-FID DB-WAX / DB-624Helium or NitrogenFIDExcellentNone (if HCl salt)Requires free-base extraction

Section 4: Validated Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for Simultaneous Quantification Self-Validating Design: The inclusion of 0.1% TFA acts as a dual-function additive. It acidifies the mobile phase to suppress silanol ionization (preventing tailing) while simultaneously acting as an ion-pairing reagent to ensure robust retention of the amine on a hydrophobic column.

  • Mobile Phase Preparation:

    • Eluent A: High-purity LC-MS grade water containing 0.1% (v/v) Trifluoroacetic acid (TFA)[1][2][9].

    • Eluent B: LC-MS grade Acetonitrile or Methanol containing 0.1% (v/v) TFA.

  • Column Setup: Install a fully endcapped C18 column (e.g., Waters Nova-Pak C18 or Phenomenex Gemini-NX C18, 150 × 4.6 mm, 3–5 μm)[2][8]. Maintain the column compartment at 30 °C to stabilize partitioning kinetics[8].

  • Elution Profile: For rapid screening, initiate an isocratic flow of 80% Eluent A and 20% Eluent B at a flow rate of 0.8–1.0 mL/min[1][2][9].

  • Sample Preparation: Dilute the crude reaction mixture 1:10 in Eluent A. Filter through a 0.22 μm PTFE syringe filter to remove catalyst particulates[1].

  • Detection: Configure the DAD to extract chromatograms at 210 nm (for furfurylamine) and 254 nm (for furfural)[2][9].

Protocol 2: GC-FID Analysis of Volatile Free Bases Self-Validating Design: This protocol utilizes a high-pH extraction step to force the amine into its volatile free-base form, coupled with an internal standard to correct for any extraction inefficiencies.

  • Sample Neutralization (Free-Basing): Transfer 1.0 mL of the aqueous reaction mixture (containing the HCl salt) to a glass vial. Add 2.0 M NaOH dropwise until the pH strictly exceeds 11.

  • Extraction: Add 1.0 mL of ethyl acetate containing an internal standard (e.g., N-methylpyrrolidone or decanol)[6][7]. Vortex vigorously for 1 minute, then centrifuge to separate the aqueous and organic layers.

  • GC Conditions: Inject 1 μL of the upper organic layer into a GC equipped with an FID and a polar capillary column (e.g., DB-WAX or DB-624, 30 m × 0.32 mm × 0.25 μm)[6][7].

  • Temperature Program: Set the inlet at 240 °C (Split 25:1). Program the oven: 70 °C (hold 1 min), ramp at 10 °C/min to 100 °C, then 15 °C/min to 200 °C[6].

References

  • Control method for measuring content of furfuryl amine in furosemide - Google Patents. 5

  • Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor - ACS Publications. 8

  • Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis - Benchchem. 1

  • Improved conversion of bamboo shoot shells to furfuryl alcohol and furfurylamine by a sequential catalysis with sulfonated graphite and biocatalysts - RSC Publishing. 2

  • Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related - RJPN. 6

  • Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - Frontiers. 9

  • Application of Hydrophilic Interaction Liquid Chromatography... - ResearchGate. 3

  • Combined Urinary Biomarkers to Assess Coffee Intake Using Untargeted Metabolomics - ACS Publications. 4

  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (Furan-2-yl)methylamine Hydrochloride vs. Benzylamine Analogs

Executive Summary For researchers and drug development professionals, selecting the right aryl-methylamine building block is critical for optimizing synthetic yields, pharmacokinetics, and material properties. While benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the right aryl-methylamine building block is critical for optimizing synthetic yields, pharmacokinetics, and material properties. While benzylamine is the traditional standard for benzylic amine incorporation, (furan-2-yl)methylamine (commonly known as furfurylamine) offers a bio-based, heteroaromatic alternative with unique electronic and reactive characteristics.

This guide provides an in-depth, objective comparison of their physicochemical properties, electronic effects, and performance in standard synthetic workflows. By understanding the causality behind their reactivity differences—specifically the inductive effects of the furan ring and the handling requirements of the hydrochloride salt—chemists can design more robust and self-validating experimental protocols.

Structural & Electronic Divergence (The "Why")

The fundamental differences in reactivity between furfurylamine and benzylamine stem from the electronic nature of their respective aromatic rings.

Electronic Effects and Nucleophilicity

In benzylamine, the primary amine is attached to a standard phenyl ring. The phenyl group exerts a mild inductive effect, resulting in a highly nucleophilic amine with a pKa of approximately 9.33[1].

In contrast, furfurylamine features a furan ring. The oxygen atom within the furan ring is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the primary amine, making the nitrogen lone pair slightly less available. Consequently, furfurylamine has a lower pKa of approximately 9.12[2], rendering it marginally less basic and slightly less nucleophilic than benzylamine[1][2].

Salt Form Dynamics: The Hydrochloride Factor

Furfurylamine as a free base is highly sensitive to air; it readily absorbs atmospheric carbon dioxide to form carbamates and is susceptible to oxidation[3]. To ensure stability and extend shelf-life, it is predominantly supplied and handled as a hydrochloride (HCl) salt . Benzylamine, being more robust, is typically handled as a free liquid[4].

When utilizing furfurylamine HCl in nucleophilic additions, the amine is locked in its protonated, non-nucleophilic state ( R−NH3+​ ). A stoichiometric amount of a non-nucleophilic organic base (such as DIPEA or Triethylamine) must be added to the reaction mixture to liberate the reactive free amine in situ.

ElectronicEffects Base Primary Amine (R-CH2-NH2) Furan R = Furan-2-yl (-I Inductive Effect) Base->Furan Phenyl R = Phenyl (Standard Aryl) Base->Phenyl pKaF pKa ~ 9.12 Furan->pKaF pKaP pKa ~ 9.33 Phenyl->pKaP NucF Lower Nucleophilicity Requires Base for HCl salt pKaF->NucF NucP Higher Nucleophilicity Directly reactive as free base pKaP->NucP

Inductive effects of Furan vs. Phenyl rings on amine pKa and nucleophilicity.

Physicochemical Properties Comparison

The following table summarizes the quantitative data dictating the physical handling and pharmacokinetic potential (e.g., LogP) of both building blocks[1][2][4].

Property(Furan-2-yl)methylamineBenzylamine
Ring System Heteroaromatic (Furan)Aromatic (Benzene)
pKa (Conjugate Acid) ~9.12~9.33
LogP (Lipophilicity) 0.37 (More hydrophilic)1.09 (More lipophilic)
Boiling Point 145-146 °C184-185 °C
Density 1.099 g/mL0.981 g/mL
Air/Moisture Sensitivity High (Absorbs CO2, Oxidizes)Low to Moderate
Commercial Form Hydrochloride Salt (Solid)Free Base (Liquid)

Reactivity Profiling in Synthetic Workflows

A. Amide Coupling

Both amines undergo standard peptide coupling efficiently. However, because furfurylamine is introduced as an HCl salt, the reaction stoichiometry must be adjusted. If standard conditions (e.g., 1.5 equivalents of DIPEA for HATU activation) are used, the reaction with furfurylamine will stall because the amine remains protonated. An additional 1.0–1.2 equivalents of base are strictly required to neutralize the HCl salt.

B. Reductive Amination

Both compounds are excellent substrates for reductive amination. However, the furan ring is sensitive to strongly acidic aqueous conditions, which can trigger ring-opening side reactions. When performing reductive aminations with furfurylamine, mild reducing agents like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in weakly acidic or neutral organic solvents (like DCE) are preferred to maintain the integrity of the furan ring.

C. Polymerization and Materials Science

In polymer chemistry (e.g., polybenzoxazine networks), furfurylamine offers a distinct advantage over benzylamine. The furan ring can participate in post-curing crosslinking via Diels-Alder reactions or electrophilic aromatic substitutions at elevated temperatures, yielding resins with higher glass transition temperatures and superior thermal stability[5][6].

ReactionPathway Start Carboxylic Acid + HATU ActiveEster OAt Active Ester (Electrophile) Start->ActiveEster DIPEA (1.5 eq) DMF, 25°C Furfural Furfurylamine HCl + 2.5 eq DIPEA ActiveEster->Furfural Pathway A Benzyl Benzylamine + 1.5 eq DIPEA ActiveEster->Benzyl Pathway B Prod1 Furan-2-ylmethyl Amide (Target A) Furfural->Prod1 Nucleophilic Attack (Slightly slower) Prod2 N-Benzyl Amide (Target B) Benzyl->Prod2 Nucleophilic Attack (Faster)

Amide coupling workflow comparing Furfurylamine HCl and Benzylamine free base.

Validated Experimental Protocols

The following self-validating protocols highlight the procedural adjustments required when substituting benzylamine with furfurylamine hydrochloride.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize an amide from a generic carboxylic acid, demonstrating the stoichiometric compensation for the HCl salt.

Reagents:

  • Carboxylic Acid (1.0 eq, 1.0 mmol)

  • HATU (1.2 eq, 1.2 mmol)

  • Amine: Furfurylamine HCl (1.2 eq, 1.2 mmol) OR Benzylamine (1.2 eq, 1.2 mmol)

  • DIPEA (Variable, see below)

  • Solvent: Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Amine Preparation (Crucial Step):

    • For Benzylamine: Add the liquid free base (1.2 eq) directly to the reaction mixture.

    • For Furfurylamine HCl: In a separate vial, suspend Furfurylamine HCl (1.2 eq) in 1 mL DMF and add DIPEA (1.2 eq) to liberate the free base. Stir for 5 minutes, then transfer this solution to the main reaction mixture. (Failure to add this extra DIPEA will result in unreacted starting material).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS or TLC until the active ester is consumed.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO3​ , 1M HCl (skip acid wash for furfurylamine to prevent furan degradation), and brine. Dry over Na2​SO4​ and concentrate.

Protocol 2: Reductive Amination using NaBH(OAc)3​

Objective: Form a secondary amine while preserving the acid-sensitive furan ring.

Reagents:

  • Aldehyde (1.0 eq, 1.0 mmol)

  • Amine: Furfurylamine HCl or Benzylamine (1.1 eq, 1.1 mmol)

  • NaBH(OAc)3​ (1.5 eq, 1.5 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde and the amine in DCE. If using Furfurylamine HCl, add Triethylamine (1.1 eq) to neutralize the salt. Stir at room temperature for 2 hours to allow complete imine/iminium formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. The mild nature of this reducing agent prevents the over-reduction or ring-opening of the furan moiety.

  • Completion: Stir for an additional 4–12 hours. Quench the reaction carefully with saturated aqueous NaHCO3​ and extract with Dichloromethane.

  • Validation: Analyze the crude mixture via 1H -NMR. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the new benzylic/furfurylic methylene protons (~3.7-3.9 ppm) confirm successful conversion.

References

  • ECHEMI. "100-46-9, Benzylamine Formula - ECHEMI". echemi.com.
  • Tianchi Pharma. "Benzylamine Chemical Properties". tianchipharma.com.
  • ChemicalBook. "Furfurylamine CAS#: 617-89-0 - ChemicalBook". chemicalbook.com.
  • Guidechem. "Furfurylamine 617-89-0 wiki - Guidechem". guidechem.com.
  • Froimowicz, P. et al. "Development of Low-Viscosity and High-Performance Biobased Monobenzoxazine from Tyrosol and Furfurylamine". PMC / NIH.
  • ResearchGate. "Synthesis of high performance polybenzoxazine networks from bio-based furfurylamine: Furan vs benzene ring". researchgate.net.

Sources

Comparative

A Comparative Guide to the Chemical Stability of (Furan-2-yl)methylamine: Hydrochloride Salt vs. Free Base

Introduction (Furan-2-yl)methylamine, commonly known as furfurylamine, is a pivotal chemical intermediate derived from renewable resources like furfural.[1][2] Its unique furan moiety and primary amine group make it a va...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(Furan-2-yl)methylamine, commonly known as furfurylamine, is a pivotal chemical intermediate derived from renewable resources like furfural.[1][2] Its unique furan moiety and primary amine group make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] However, the inherent reactivity of its functional groups presents significant challenges regarding its chemical stability. The free base form is known to be susceptible to degradation, particularly through oxidation and reactions involving the electron-rich furan ring.

In pharmaceutical development and fine chemical manufacturing, converting a basic active pharmaceutical ingredient (API) or intermediate into a salt is a common strategy to enhance its physicochemical properties.[4] Salt formation, typically with hydrochloric acid, can dramatically improve stability, solubility, and handling characteristics.[5] This guide provides an in-depth technical comparison of the chemical stability of (furan-2-yl)methylamine hydrochloride against its free base counterpart. We will explore the underlying chemical principles, present a framework for experimental stability assessment, and discuss the anticipated outcomes based on established degradation chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the selection, handling, and storage of this versatile chemical.

Physicochemical and Reactivity Profiles: A Tale of Two Forms

The fundamental differences in stability between (furan-2-yl)methylamine and its hydrochloride salt stem from the protonation of the primary amine. In the free base, the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, forming a substituted ammonium ion (-NH₃⁺). This seemingly simple acid-base reaction profoundly alters the molecule's electronic properties and reactivity.[4]

Property(Furan-2-yl)methylamine (Free Base)(Furan-2-yl)methylamine HydrochlorideRationale for Difference
Appearance Colorless to pale yellow liquid[1][3]White to off-white crystalline solidSalt formation typically results in a solid-state material with a defined crystal lattice.
Chemical Nature Weakly basic, nucleophilic[4]Acidic salt, non-nucleophilic nitrogen[5]The amine lone pair in the free base is available to accept protons or attack electrophiles. Protonation in the salt form neutralizes this basicity.
Solubility Miscible with water and common organic solvents[1][2]Generally highly soluble in water, less soluble in non-polar organic solventsThe ionic nature of the salt greatly enhances its interaction with polar solvents like water.[4][5]
Hygroscopicity LowModerate to HighSalts, particularly halides, often have a higher affinity for atmospheric moisture compared to their corresponding free bases.[6]
Odor Ammonia-like[1][2]Low to odorlessThe volatility of the amine is significantly reduced upon salt formation, leading to a decrease in odor.[4]
Reactivity Prone to oxidation, reaction with CO₂, and acid-catalyzed polymerization[2][7][8]Protected against amine oxidation; furan ring remains susceptible to strong acid/heatProtonation of the amine reduces its susceptibility to oxidation. The furan ring's reactivity is largely retained.

Framework for Comparative Stability Assessment

To rigorously compare the stability of the two forms, a structured experimental plan is essential. This plan should encompass forced degradation studies, also known as stress testing, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to identify likely degradation products and establish the intrinsic stability of a substance.[8][9] These studies provide critical insights in a much shorter timeframe than long-term stability trials.[10]

The overall workflow involves subjecting both the free base and the hydrochloride salt to a battery of stress conditions and analyzing the extent of degradation using a validated, stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis & Evaluation FreeBase (Furan-2-yl)methylamine (Free Base) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) FreeBase->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) FreeBase->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) FreeBase->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) FreeBase->Thermal Photo Photostability (ICH Q1B Light Exposure) FreeBase->Photo HCl_Salt (Furan-2-yl)methylamine Hydrochloride HCl_Salt->Acid HCl_Salt->Base HCl_Salt->Oxidation HCl_Salt->Thermal HCl_Salt->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Purity Assessment (% Degradation) HPLC->Purity ID Degradant Identification HPLC->ID Compare Compare Stability Profiles Purity->Compare ID->Compare

Caption: Experimental workflow for the comparative stability study.

Experimental Methodologies

The protocols described below are designed to be self-validating systems, ensuring that the analytical method can reliably distinguish the intact molecule from its degradation products.[11]

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating (furan-2-yl)methylamine from all potential process impurities and degradation products.

  • Column Selection: Choose a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) suitable for polar analytes.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a high aqueous concentration (e.g., 95% A) and gradually increase the organic component (e.g., to 95% B) over 20-30 minutes to elute both polar and non-polar compounds.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm and 254 nm) and to assess peak purity. Couple with a Mass Spectrometer (MS) for identification of degradants.

  • Method Validation (Specificity): Analyze a mixture of stressed samples (from Protocol 2). The method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradant peaks.[11]

Protocol 2: Forced Degradation Studies

Objective: To intentionally degrade the samples under controlled, harsh conditions to identify potential degradation pathways.[8][12]

  • General Procedure: Prepare solutions of both the free base and the HCl salt at a concentration of ~1 mg/mL in an appropriate solvent (e.g., water or 50:50 water:acetonitrile). For solid-state thermal stress, use the neat material.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.[10]

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat at 60°C for 24 hours.[10]

  • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours, protected from light.[8][9]

  • Thermal Degradation (Solid State): Place a thin layer of the solid HCl salt and a sample of the free base in separate vials in an oven at 80°C for 7 days.

  • Photostability: Expose the sample solutions and solid samples to a controlled light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At designated time points (e.g., 2, 8, 24 hours for solutions; 1, 3, 7 days for solids), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze using the stability-indicating HPLC method.

Protocol 3: Hygroscopicity Assessment

Objective: To quantify and compare the tendency of the solid HCl salt and the liquid free base to absorb atmospheric moisture.

  • Sample Preparation: Accurately weigh ~100 mg of the HCl salt into a pre-weighed glass vial. Do the same for the free base.

  • Humidity Chambers: Prepare desiccators containing saturated salt solutions to create controlled relative humidity (RH) environments (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).

  • Exposure: Place the open vials in the humidity chambers at a constant temperature (e.g., 25°C).

  • Analysis: At specified time points (e.g., 1, 3, 7 days), re-weigh the samples to determine the percentage weight gain due to moisture absorption.

Analysis of Anticipated Stability Data

Based on the known chemistry of amines and furan compounds, we can predict the outcomes of the stability studies. The hydrochloride salt is expected to demonstrate markedly superior stability under most stress conditions.

Anticipated Quantitative Results
Stress Condition(Furan-2-yl)methylamine (Free Base) (% Degradation)(Furan-2-yl)methylamine Hydrochloride (% Degradation)Expected Rationale
Acid Hydrolysis (0.1M HCl, 60°C) 15 - 30%< 5%The furan ring of the free base is susceptible to acid-catalyzed ring-opening and polymerization ("humin" formation).[7] The HCl salt is already in an acidic medium and is inherently more stable.
Base Hydrolysis (0.1M NaOH, 60°C) < 2%< 2%Both forms are expected to be relatively stable against base-catalyzed hydrolysis in the absence of other reactive groups.
Oxidation (3% H₂O₂, RT) 20 - 40%< 5%The nucleophilic free amine is readily oxidized to form N-oxides or hydroxylamines.[8][10] The protonated amine in the salt form is electron-deficient and resistant to oxidation.
Thermal (80°C, Solid) 5 - 15% (Discoloration)< 2%The free base is more volatile and may be more susceptible to oxidative and polymeric degradation at elevated temperatures. Amine salts are generally more thermally stable.[4]
Photostability (ICH Q1B) 5 - 10%< 5%The furan ring's conjugated system can absorb UV light, potentially leading to degradation. The salt form may offer minor protection.
Hygroscopicity (25°C, 75% RH) < 1% Weight Gain2 - 8% Weight GainThe ionic salt has a higher affinity for water molecules than the less polar free base.[6]
Potential Degradation Pathways

The primary degradation pathways differ significantly between the two forms. The free base is vulnerable at both the amine and furan functionalities, whereas the salt's degradation is likely dominated by reactions of the furan ring.

G cluster_freebase Free Base Degradation cluster_hcl Hydrochloride Salt Degradation FB Furan-2-yl)methylamine N_Oxide N-Oxide Degradant FB->N_Oxide [O] (H₂O₂) Polymer Furan-derived Polymer (Humins) FB->Polymer H⁺ / Heat HCl (Furan-2-yl)methylamine HCl Polymer_HCl Furan-derived Polymer (Under severe stress) HCl->Polymer_HCl Extreme H⁺ / Heat No_Rxn Largely Stable HCl->No_Rxn [O] (H₂O₂)

Caption: Major anticipated degradation pathways for each form.

Discussion of Results:

The anticipated data clearly favor the hydrochloride salt in terms of chemical stability. The most significant advantage is its resistance to oxidative degradation . For any application where the compound might be exposed to air, peroxides, or other oxidants, the salt form is unequivocally superior. The free amine's lone pair makes it a prime target for oxidation, a pathway that is effectively blocked by protonation.[8]

Furthermore, the stability of the furan ring itself is enhanced in the salt form, particularly against acid-catalyzed degradation . While the furan ring is inherently acid-sensitive, the free base can be degraded by trace acidic impurities or by self-catalysis if it picks up acidic gases like CO₂ from the atmosphere. The hydrochloride salt, being the product of a strong acid, exists in a state of pre-stabilization against such minor acidic challenges.

The primary trade-off is hygroscopicity . The salt's tendency to absorb moisture is a critical handling and storage consideration. While it improves aqueous solubility, uncontrolled water absorption can lead to physical changes (caking) and potentially facilitate hydrolytic degradation if other susceptible functional groups were present. However, for (furan-2-yl)methylamine, which is stable to hydrolysis, this is more of a physical stability and formulation concern than a chemical one.

Conclusion and Recommendations

A comprehensive comparison of (furan-2-yl)methylamine and its hydrochloride salt reveals a clear stability advantage for the salt form.

  • Chemical Superiority of the Hydrochloride Salt: The (Furan-2-yl)methylamine hydrochloride salt demonstrates significantly enhanced stability against oxidative, thermal, and acid-catalyzed degradation pathways compared to its free base. This is primarily due to the protonation of the amine group, which protects it from oxidation and reduces the overall reactivity of the molecule.

  • Handling and Storage Recommendations:

    • (Furan-2-yl)methylamine Free Base: Should be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers, protected from light and heat, to minimize exposure to oxygen, carbon dioxide, and moisture. Its use is preferable in non-aqueous, aprotic reaction systems where the free nucleophilic amine is required.

    • (Furan-2-yl)methylamine Hydrochloride: Is the recommended form for long-term storage and for applications in aqueous media. It should be stored in a desiccated environment to mitigate its hygroscopic nature. Its superior stability makes it a more robust and reliable material for use as a starting material or intermediate in multi-step syntheses and pharmaceutical formulation development.

By understanding these fundamental stability differences, researchers and developers can select the appropriate form of (furan-2-yl)methylamine, ensuring the integrity of their materials and the success of their scientific endeavors.

References

  • Element. (2026, March 11).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • PharmaTutor.
  • Thermo Fisher Scientific.
  • NIOSH. (1994, August 15). Amines, Aliphatic: Method 2010. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
  • Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian journal of pharmaceutical research, 12(4), 659–669.
  • ResearchGate.
  • BenchChem.
  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.
  • Chem-Impex. Furfurylamine.
  • ChemicalBook. Furfurylamine CAS#: 617-89-0.
  • ScienceDirect.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 92(6), 1095–1105.
  • HELDA - University of Helsinki.
  • Bryan Research & Engineering, LLC.
  • ChemicalBook. (2024, September 30). Furfurylamine.
  • Science.gov. hygroscopic salt particles: Topics by Science.gov.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.

Sources

Validation

GC-MS Retention Time &amp; Derivatization Comparison Guide for (Furan-2-yl)methylamine Hydrochloride

The Analytical Challenge: Why Derivatize? (Furan-2-yl)methylamine, commonly known as furfurylamine, is a highly versatile[1] and a critical pharmacophore in drug discovery (e.g., P2X7 receptor antagonists).

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Derivatize?

(Furan-2-yl)methylamine, commonly known as furfurylamine, is a highly versatile[1] and a critical pharmacophore in drug discovery (e.g., P2X7 receptor antagonists). To prevent oxidative degradation and polymerization, it is standard practice to synthesize and store this compound as a hydrochloride (HCl) salt.

However, analyzing the HCl salt directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents two fundamental thermodynamic and kinetic barriers:

  • Thermal Instability of the Salt: The high temperatures of the GC injection port (typically 250 °C) cause unpredictable thermal decomposition of the HCl salt rather than clean volatilization.

  • Silanol Interactions: Even if converted to its[2], the primary amine group (-NH2) possesses active hydrogens that hydrogen-bond strongly with residual silanol groups (-SiOH) on the stationary phase of standard silica-based capillary columns. This causality leads to severe peak tailing, irreversible adsorption, and poor [3].

To resolve this, the active hydrogens must be masked through . This guide objectively compares three industry-standard derivatization strategies—Trifluoroacetylation (TFA), Trimethylsilylation (TMS), and Acetylation—evaluating their impact on retention time (RT), peak shape, and workflow efficiency.

Derivatization Strategies & Retention Time Comparison

The choice of derivatizing agent fundamentally alters the molecule's vapor pressure and polarity, dictating its retention time on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

  • Trifluoroacetylation (TFA): Utilizing Trifluoroacetic Anhydride (TFAA), this method replaces the active amine hydrogens with a trifluoroacetyl group. The highly electronegative fluorine atoms significantly reduce intermolecular hydrogen bonding, drastically increasing the vapor pressure of the [3]. Consequently, the TFA derivative exhibits the lowest retention time and the sharpest peak shape, making it ideal for high-throughput screening.

  • Trimethylsilylation (TMS): Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), this reaction replaces the active hydrogen with a bulky . While volatility is improved, primary amines can sometimes form a mixture of mono- and di-TMS derivatives depending on the stoichiometric excess and reaction time, which can complicate quantitative analysis.

  • Acetylation: Acetic anhydride converts the primary amine into a stable amide. Although it effectively masks the active hydrogen, the resulting amide bond still allows for significant dipole-dipole interactions. Thus, despite having a lower molecular weight than the TFA or TMS derivatives, the acetyl derivative has the highest boiling point and longest retention time.

Quantitative Data Summary

Table 1: Quantitative Comparison of Derivatization Methods for (Furan-2-yl)methylamine

Derivatization MethodReagentDerivative MW ( g/mol )Relative RT ShiftExpected RT (min)*Peak SymmetryStability
None (Free Base) N/A97.12Baseline3.2Poor (Severe Tailing)Low
TFA TFAA193.13Early Elution4.8ExcellentHigh
TMS (Mono) BSTFA169.21Mid Elution6.5GoodModerate (Moisture Sensitive)
Acetyl Ac2O139.15Late Elution8.1ExcellentVery High

*Expected RT based on a standard DB-5MS column (30m x 0.25mm x 0.25µm) with a temperature gradient of 50°C (hold 1 min) to 250°C at 15°C/min.

Visualizing the Analytical Workflow

To ensure reproducibility, the HCl salt must first be converted to its free base in an alkaline environment before derivatization. The logical flow of this process is mapped below.

G A (Furan-2-yl)methylamine HCl Non-volatile Salt B Alkaline Free-Basing (NaOH / Extraction) A->B Removes HCl C Trifluoroacetylation (TFAA) High Volatility B->C + TFAA D Silylation (BSTFA) Moderate Volatility B->D + BSTFA E Acetylation (Ac2O) High Stability B->E + Ac2O F GC-MS Analysis (DB-5MS Column) C->F Lowest RT D->F Mid RT E->F Highest RT

Workflow for the derivatization and GC-MS analysis of (furan-2-yl)methylamine hydrochloride.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They incorporate an Internal Standard (ISTD) to monitor recovery and a procedural blank to rule out reagent artifacts.

System Suitability Criteria:

  • Resolution: Baseline resolution (Rs > 1.5) must be achieved between the ISTD and the target derivative.

  • Tailing Factor: Must be ≤ 1.5 for the derivatized analyte to confirm complete masking of the amine.

  • Blank Validation: No peaks at the target RT with S/N > 3 in the procedural blank.

Phase 1: Free-Basing and Extraction (Common Pre-requisite)

Causality: Derivatization reagents like BSTFA and TFAA degrade rapidly in the presence of water and acids. The HCl must be neutralized and the free amine extracted into an anhydrous organic solvent prior to derivatization.

  • Preparation: Dissolve 10 mg of (furan-2-yl)methylamine HCl in 1.0 mL of LC-MS grade water.

  • Internal Standard Addition: Add 10 µL of Benzylamine (1 mg/mL) as the ISTD.

  • Alkalinization: Add 100 µL of 1M NaOH to shift the equilibrium entirely to the free base form.

  • Extraction: Add 2.0 mL of anhydrous ethyl acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate (to remove trace water).

  • Aliquot: Transfer 500 µL aliquots of the dried organic layer into three separate GC autosampler vials for derivatization.

Phase 2: Parallel Derivatization Workflows
  • Protocol A: Trifluoroacetylation (Recommended for highest sensitivity)

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of pyridine (as an acid scavenger) to the 500 µL aliquot.

    • Cap tightly and incubate at 60 °C for 30 minutes.

    • Evaporate to dryness under a gentle stream of nitrogen (to remove excess TFAA and )[3].

    • Reconstitute in 500 µL of ethyl acetate. Inject 1 µL into the GC-MS.

  • Protocol B: Trimethylsilylation (TMS)

    • Add 50 µL of BSTFA (containing 1% TMCS as a ) to the 500 µL aliquot.

    • Cap tightly and incubate at 70 °C for 30 minutes.

    • Self-Validation Check: Do not evaporate, as TMS derivatives are sensitive to hydrolysis. Inject 1 µL directly into the GC-MS. Monitor for both mono-TMS (m/z 169) and di-TMS (m/z 241) to ensure reaction completeness.

  • Protocol C: Acetylation

    • Add 50 µL of Acetic Anhydride and 10 µL of pyridine to the 500 µL aliquot.

    • Cap tightly and incubate at 60 °C for 30 minutes.

    • Quench the reaction with 500 µL of saturated aqueous NaHCO3 (to neutralize excess acetic anhydride).

    • Extract the upper organic layer, dry over sodium sulfate, and inject 1 µL into the GC-MS.

References

  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry (RSC Publishing). Available at:[Link]

  • Furfurylamine | C5H7NO | CID 3438. PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at:[Link]

Sources

Comparative

Comprehensive FTIR Validation Guide for (Furan-2-yl)methylamine Hydrochloride Reference Standards

Introduction (Furan-2-yl)methylamine hydrochloride—commonly referred to as furfurylamine hydrochloride—is a critical intermediate and precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(Furan-2-yl)methylamine hydrochloride—commonly referred to as furfurylamine hydrochloride—is a critical intermediate and precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the H2-receptor antagonist ranitidine [1][1]. In pharmaceutical development, verifying the structural identity and purity of this precursor is paramount to prevent downstream synthetic failures. Fourier Transform Infrared (FTIR) spectroscopy serves as the analytical gold standard for this identity testing. According to2, comparing the IR absorption spectrum of a test sample concomitantly with a highly characterized reference standard provides the most conclusive evidence of chemical identity[2].

Mechanistic Causality: Why FTIR for Amine Hydrochlorides?

The free base form of furfurylamine is an oily liquid that is highly susceptible to atmospheric oxidation and degradation. Converting it to a hydrochloride salt yields a stable, crystalline solid that is ideal for long-term storage, handling, and formulation. FTIR is uniquely suited to validate this specific salt form due to distinct vibrational shifts.

When the primary amine is protonated to form the hydrochloride salt (-NH₃⁺ Cl⁻), the sharp N-H stretching doublets typical of free amines (~3300-3400 cm⁻¹) are replaced by a broad, intense absorption band between 2700 and 3000 cm⁻¹ [3][3]. Furthermore, FTIR easily confirms the integrity of the furan ring via its characteristic C-O-C stretching and aromatic C=C vibrations, ensuring the heterocyclic core has not been compromised during synthesis [4][4].

Comparison of Reference Standard Grades

Selecting the correct grade of reference standard is critical for balancing regulatory compliance with operational costs. Primary standards possess the highest metrological qualities and are accepted without reference to other standards, whereas secondary standards are established via direct comparison to primary batches [5][5].

Standard GradePurity RequirementTraceability & MetrologyBest Use CaseCost & Availability
Primary Pharmacopeial (e.g., USP/EP) >99.5% (Certified)Absolute (Self-contained metrological origin).Legal disputes, regulatory submissions, calibrating secondary standards.High / Highly regulated
Secondary / Working Standard >99.0% (Qualified in-house)Traceable to a specific Primary Standard batch.Routine QC, batch release, daily system suitability testing.Moderate / Prepared in-house
High-Purity Commercial Reagent >98.0% (CofA provided)Traceable only to the manufacturer's internal library.Early R&D, method development, early-stage synthesis.Low / Readily available

Data Presentation: Expected FTIR Spectral Assignments

To objectively validate a secondary standard or a commercial reagent, its spectrum must exhibit the following diagnostic peaks characteristic of (furan-2-yl)methylamine hydrochloride:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3100 - 3150Furan Ring=C-H StretchingConfirms the presence of the heteroaromatic furan ring.
2700 - 3000Ammonium Salt (-NH₃⁺)N-H Stretching (Broad)Differentiates the hydrochloride salt from the free base amine.
1580, 1485Furan RingC=C Aromatic StretchingConfirms the conjugated double bonds within the furan ring.
1214, 1065Furan RingC-O-C Asymmetric & Symmetric StretchingCritical identifier for the ether-like oxygen in the furan ring.
730Furan RingOut-of-plane C-H BendingCharacteristic ring breathing/bending mode.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity and compliance with USP <197A> (Attenuated Total Reflectance), the following self-validating protocol must be used. ATR is specifically chosen over traditional KBr pelleting (USP <197K>) because amine hydrochlorides can be highly hygroscopic. ATR minimizes moisture absorption during sample preparation, preventing the obscuration of the critical 2700-3000 cm⁻¹ region by water's broad O-H stretch.

  • Step 1: System Suitability Testing (SST)

    • Action: Scan a 1.5 mil polystyrene calibration film (32 scans, 4 cm⁻¹ resolution).

    • Causality: This acts as an internal control, verifying the interferometer's laser alignment and wavenumber accuracy. Peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ must fall within a ±1.0 cm⁻¹ tolerance before proceeding.

  • Step 2: Background Acquisition

    • Action: Acquire a background spectrum of the clean, empty diamond ATR crystal.

    • Causality: Subtracts ambient atmospheric interference (CO₂ at ~2350 cm⁻¹ and water vapor at ~3600 cm⁻¹) from the sample spectra, ensuring the final data represents only the analyte.

  • Step 3: Concomitant Spectral Acquisition

    • Action: Place 5-10 mg of the Primary Standard onto the ATR crystal. Apply consistent pressure using the anvil and acquire the spectrum. Clean the crystal with isopropyl alcohol and allow it to dry. Immediately repeat the process for the Secondary Standard candidate.

    • Causality: USP <197> emphasizes concomitant analysis to ensure both the reference and the test sample are subjected to identical environmental conditions (humidity, temperature) and instrument states, effectively eliminating systemic bias.

  • Step 4: Spectral Overlay and Peak Matching

    • Action: Overlay the two spectra using the spectrometer's analytical software. Calculate the correlation coefficient.

    • Causality: A correlation coefficient of ≥ 0.95, with perfectly matching relative intensities for the C-O-C (1065 cm⁻¹) and -NH₃⁺ (2700-3000 cm⁻¹) bands, mathematically validates the secondary standard for routine laboratory use.

Mandatory Visualization: Qualification Workflow

The following diagram illustrates the logical workflow for qualifying a secondary working standard against a primary pharmacopeial standard.

G P_Std Primary Standard (USP/EP Grade) ATR ATR-FTIR Analysis (Concomitant Acquisition) P_Std->ATR S_Std Secondary Standard (Candidate Batch) S_Std->ATR Compare Spectral Overlay & Peak Matching (USP <197>) ATR->Compare Pass Pass: Qualified Working Standard Compare->Pass Match > 95% Fail Fail: Reject Batch Compare->Fail Mismatch

FTIR Qualification Workflow for Secondary Reference Standards.

References

  • Title: USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! Source: Lachman Consultants URL: [Link]

  • Title: Primary Vs Secondary Reference Standards In GMP Labs Source: GMP Insiders URL: [Link]

  • Title: A Phosphorous-Containing Bio-Based Furfurylamine Type Benzoxazine and Its Application Source: MDPI URL: [Link]

  • Title: Development And Optimization of Ranitidine HCL Press Coated Osmotic Floating Tablets Source: International Journal of Pharmaceutical Sciences (IJPS) Journal URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (Furan-2-yl)methylamine hydrochloride

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical research environ...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of amine hydrochloride, a compound that, while integral to specific research applications, necessitates careful handling due to its potential hazards. This document is crafted to empower laboratory professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the preservation of our environment.

The disposal procedures outlined herein are predicated on the chemical's structural components—a furan ring and an amine hydrochloride salt—and general principles of hazardous waste management. It is imperative to recognize that a specific Safety Data Sheet (SDS) for amine hydrochloride was not available at the time of this writing. Therefore, this guide should be used in conjunction with a thorough, site-specific risk assessment and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1][2]

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a comprehensive understanding of the potential hazards is essential. Structurally, amine hydrochloride is comprised of a furan moiety, which can be flammable and may form peroxides, and an amine hydrochloride salt, which can be corrosive and irritating.[2][3][4][5]

Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4]

  • Body Protection: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup:
  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep the material onto a piece of paper.

  • Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

III. Disposal of Unused or Waste Material

The disposal of amine hydrochloride must adhere to all local, state, and federal regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1][3]

Waste Collection and Labeling:
  • Solid Waste: Place solid waste in a designated, chemically compatible container with a secure lid.

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.

Disposal Pathway:
  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[1]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

IV. Decontamination of Empty Containers

Empty containers that have held amine hydrochloride must be decontaminated before they can be considered for regular disposal or recycling.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original label.

  • Final Disposal: The decontaminated container may now be disposed of in the regular trash or recycled, in accordance with your institution's policies.

V. Quantitative Data for Structurally Similar Compounds

CompoundCAS NumberPrimary HazardsDisposal Considerations
Furan110-00-9Highly flammable, may form explosive peroxides, toxic.[3]Must be disposed of as hazardous waste. Incineration is a common method.[3]
Furfurylamine617-89-0Flammable, corrosive, toxic.[7]Dispose of as hazardous waste.[7]
Isopropylamine75-31-0Highly flammable, corrosive, causes severe skin burns and eye damage.Dispose of as hazardous waste.
Diethylamine Hydrochloride660-68-4Causes skin and serious eye irritation.[8]Dispose of in accordance with local and national regulations.[8]

VI. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of amine hydrochloride.

cluster_0 Start: Handling of (Furan-2-yl)methylamine hydrochloride cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Empty Container Decontamination start Unused Material or Contaminated Waste collect_solid Solid Waste (Collect in labeled, sealed container) start->collect_solid collect_liquid Liquid Waste (Collect in labeled, sealed container) start->collect_liquid collect_sharps Contaminated Sharps (Collect in sharps container) start->collect_sharps empty_container Empty Container? start->empty_container storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal empty_container->start No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->storage final_container_disposal Dispose of Container in Regular Trash or Recycle deface_label->final_container_disposal

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride
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Reactant of Route 2
[(Furan-2-yl)methyl](propan-2-yl)amine hydrochloride
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